molecular formula C7H6FNO2 B1442082 2-Fluoro-5-methylpyridine-3-carboxylic acid CAS No. 1042986-00-4

2-Fluoro-5-methylpyridine-3-carboxylic acid

Cat. No.: B1442082
CAS No.: 1042986-00-4
M. Wt: 155.13 g/mol
InChI Key: QAEHBCZQGGPDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-methylpyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEHBCZQGGPDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697229
Record name 2-Fluoro-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042986-00-4
Record name 2-Fluoro-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Fluoro-5-methylpyridine-3-carboxylic acid" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS: 1042896-00-4)

Executive Summary

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Identified by its CAS Number 1042896-00-4, this fluorinated pyridine derivative serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] This guide delves into its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, discusses its applications in drug discovery, and provides essential safety and handling protocols. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights grounded in authoritative data.

Introduction to a Versatile Scaffold

This compound, also known by its IUPAC name 2-fluoro-5-methylnicotinic acid, belongs to a class of fluorinated nitrogen-containing heterocycles that are of significant interest in drug development.[1] The strategic placement of a fluorine atom, a methyl group, and a carboxylic acid on the pyridine ring creates a molecule with unique electronic properties and three distinct points for chemical modification.

The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the pyridine nitrogen. The carboxylic acid serves as a versatile chemical handle for amide bond formation, esterification, or conversion to other functional groups. This combination makes the compound an attractive starting material for creating libraries of novel compounds aimed at various biological targets. Its utility is primarily seen in its role as a synthetic intermediate for Active Pharmaceutical Ingredients (APIs).[1]

Physicochemical and Structural Data

The fundamental properties of a compound are critical for planning its use in synthesis and formulation. All quantitative data for this compound is summarized in the table below.

PropertyValueSource
CAS Number 1042896-00-4[1][3]
IUPAC Name This compound[1]
Synonyms 2-Fluoro-5-methylnicotinic acid[1]
Molecular Formula C₇H₆FNO₂N/A
Molecular Weight 155.13 g/mol [4]
SMILES String O=C(O)c1c(F)ncc(C)c1[1]
PubChem CID 53417058[1]
Appearance Powder/Solid
Purity Typically >95%[1]

Synthesis and Mechanistic Considerations

Representative Synthetic Workflow

The proposed synthesis leverages a multi-step sequence starting from a commercially available pyridine precursor. The logic is to first install the required substituents (halogen, methyl) and then perform a halogen-metal exchange followed by carboxylation to introduce the carboxylic acid group. This approach provides good regiochemical control.

G cluster_0 Synthetic Pathway A 2,3-Dibromo-5-methylpyridine (Starting Material) B Directed Ortho-Metalation (n-BuLi, -78°C) A->B LDA or n-BuLi selectively deprotonates C-2 due to directing effect of Br C Intermediate: 3-Bromo-5-methyl-2-lithiopyridine B->C Formation of organolithium species D Carboxylation (CO2 gas) C->D Nucleophilic attack on carbon dioxide E Intermediate: 3-Bromo-5-methylpyridine-2-carboxylic acid D->E Acidic workup protonates the carboxylate F Fluorination (e.g., Nucleophilic Aromatic Substitution) E->F Replacement of Br with F. Requires specific conditions (e.g., KF, phase-transfer catalyst) G Final Product: This compound F->G Final acidification and purification G cluster_0 Molecular Scaffolding Logic core This compound Carboxylic Acid Group Fluorine Atom Pyridine Ring app1 Amide Coupling (e.g., with HATU) core:f1->app1 app2 Esterification core:f1->app2 app3 Modulation of Metabolic Stability core:f2->app3 app4 Coordination to Metal Centers in Enzymes core:f3->app4 result Synthesis of Novel Kinase Inhibitors, GPCR Modulators, etc. app1->result app2->result app3->result app4->result

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS No. 1042986-00-4). As a fluorinated pyridine derivative, this compound is a valuable building block in medicinal chemistry and materials science, where its unique electronic and structural characteristics are leveraged for the synthesis of complex molecular targets. This document consolidates available experimental and computational data on its chemical identity, thermal properties, solubility, acidity, and spectroscopic signature. Furthermore, it offers field-proven insights into its safe handling, storage, and analytical characterization, designed to support researchers, scientists, and drug development professionals in its effective application.

Chemical Identity and Molecular Structure

This compound, also known as 2-Fluoro-5-methylnicotinic acid, belongs to the class of substituted heterocyclic aromatic compounds. Its structure, featuring a pyridine core functionalized with a carboxylic acid, a fluorine atom, and a methyl group, imparts a distinct set of properties crucial for its application in synthesis.

The strategic placement of these functional groups governs the molecule's reactivity and intermolecular interactions. The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom at the C2 position significantly influences the acidity of the carboxylic acid at C3. The methyl group at C5 provides a site for potential steric interactions and modifies the molecule's lipophilicity.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name This compound [1]
Synonym 2-Fluoro-5-methylnicotinic acid [1]
CAS Number 1042986-00-4 [1][2][3][4]
Molecular Formula C₇H₆FNO₂ [2]
Molecular Weight 155.13 g/mol [2]
Appearance White Solid [2]

| SMILES String | O=C(O)c1c(F)ncc(C)c1 |[1] |

Core Physicochemical Characteristics

The utility of a chemical building block is fundamentally defined by its physical properties. These parameters dictate the conditions required for storage, reaction, and purification.

Table 2: Summary of Physicochemical Data

Property Value / Description Rationale and Scientific Insight
Physical State White Solid The planar aromatic structure and strong hydrogen bonding capacity via the carboxylic acid group favor an ordered, solid-state lattice at room temperature.
Melting Point Data not publicly available. The melting point would be a key indicator of purity. For related isomers like 2-chloro-5-fluoropyridine-3-carboxylic acid, it is in the 143-144 °C range[5]. A sharp melting range for this compound would suggest high purity.
Boiling Point Data not publicly available. Due to the high melting point and potential for decarboxylation at elevated temperatures, distillation is not a standard method of purification.
Computed XLogP3-AA ~1.3 (Estimated) This value, estimated based on the closely related isomer 6-Fluoro-5-methylpyridine-3-carboxylic acid, suggests moderate lipophilicity. The molecule possesses both a polar carboxylic acid group and a nonpolar methyl-substituted pyridine ring, making it partially soluble in both polar and nonpolar environments.

| Storage Conditions | Store at room temperature under an inert atmosphere. |[2] The compound is generally stable, but storage under inert gas (e.g., nitrogen or argon) is recommended to prevent potential long-term degradation from atmospheric moisture and oxygen. |

Acidity and Solubility Profile

This acidity directly governs the compound's solubility behavior as a function of pH.

  • In acidic solutions (pH < pKa): The compound exists predominantly in its neutral, protonated form, exhibiting lower solubility in aqueous media.

  • In neutral or basic solutions (pH > pKa): The carboxylic acid is deprotonated to form the carboxylate salt, which is significantly more water-soluble due to its ionic nature.

This pH-dependent solubility is a key principle used in extraction and purification protocols.

G cluster_0 Solubility Logic for this compound A Aqueous Solution pH B pH < pKa (e.g., pH 2) A->B Acidic C pH > pKa (e.g., pH 8) A->C Basic D Compound is Protonated (R-COOH) Low Aqueous Solubility B->D E Compound is Deprotonated (R-COO⁻) High Aqueous Solubility C->E G A Sample Receipt B Visual Inspection (Color, Form) A->B C Melting Point Analysis B->C D HPLC-UV/MS (Purity Assay & Mass Verification) C->D E NMR Spectroscopy (Structural Confirmation) D->E F Generate Certificate of Analysis (CoA) E->F

References

Structure Elucidation of 2-Fluoro-5-methylpyridine-3-carboxylic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylpyridine-3-carboxylic acid is a substituted nicotinic acid derivative of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex bioactive molecules.[1][2][3] The precise arrangement of its functional groups—a pyridine core, a fluorine atom, a methyl group, and a carboxylic acid—is critical to its reactivity and utility. This guide provides an in-depth, multi-faceted strategy for the unambiguous structural elucidation of this molecule. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques, detailing field-proven protocols and interpreting the resulting data in an integrated manner. This document serves as a comprehensive workflow for researchers requiring definitive structural confirmation of complex heterocyclic compounds.

Foundational Analysis: Molecular Formula and Core Structure

Before embarking on advanced spectroscopic analysis, establishing the fundamental properties of the target compound is paramount. This initial step ensures that all subsequent data are interpreted within the correct chemical context.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Fluoro-5-methylnicotinic acid[1]

  • CAS Number: 1042986-00-4[4]

  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol [5]

The hypothesized structure, which all subsequent experiments aim to confirm, is presented below. The atom numbering is provided for clear referencing in spectroscopic assignments.

Sample Sample Introduction (e.g., GC or Direct Probe) Ionization Ionization Source (Electron Impact) Sample->Ionization Vaporization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Ion Acceleration Detector Detector (Electron Multiplier) Analyzer->Detector Mass Separation Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Generation center Confirmed Structure NMR NMR (¹H, ¹³C) NMR->center Provides C-H Framework & Atom Connectivity IR IR Spectroscopy IR->center Confirms Functional Groups (-COOH, C-F, Ring) MS Mass Spectrometry MS->center Confirms Molecular Weight & Elemental Formula Xray X-ray Crystallography Xray->center Definitive 3D Structure & Atom Positions

References

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Pyridine Core

2-Fluoro-5-methylpyridine-3-carboxylic acid is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of a pyridine scaffold, a fluorine substituent, and a carboxylic acid moiety. The pyridine ring is a prevalent motif in numerous pharmaceuticals, offering advantageous pharmacokinetic properties. The introduction of a fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring, influencing pKa, metabolic stability, and binding affinity to biological targets. The carboxylic acid at the 3-position serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of scientifically robust methods for the synthesis of this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies: Pathways to this compound

Two primary and reliable synthetic routes to this compound have been established, each with its own set of advantages and considerations. The first pathway involves a halogen exchange reaction on a readily available chlorinated precursor. The second route utilizes a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, to introduce the fluorine atom from an amino group.

Pathway 1: Synthesis via Halogen Exchange (Halex) Reaction

This synthetic approach leverages the nucleophilic aromatic substitution of a chlorine atom with fluoride. The key precursor for this route is 2-chloro-5-methylpyridine-3-carboxylic acid. The higher reactivity of halogens at the 2- and 6-positions of the pyridine ring towards nucleophilic substitution makes this a feasible and often high-yielding strategy.[1]

Causality of Experimental Choices:

The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium fluoride, enhancing the nucleophilicity of the fluoride ion. The use of spray-dried potassium fluoride is often preferred due to its high surface area and reactivity. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure complete conversion while minimizing potential side reactions.

Experimental Workflow Diagram:

G A 2-Chloro-5-methylpyridine-3-carboxylic acid B Potassium Fluoride (KF) DMSO A->B Reactant & Reagents C Heat B->C Reaction Conditions D Acidification (e.g., HCl) C->D Work-up E This compound D->E Final Product

Caption: Halogen Exchange Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Halogen Exchange Reaction

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-5-methylpyridine-3-carboxylic acid (1.0 eq).

  • Add anhydrous potassium fluoride (2.0-3.0 eq) and anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • The reaction mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred vigorously for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Step 2: Work-up and Purification

  • Pour the reaction mixture into ice-water and stir.

  • Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Pathway 2: Synthesis via the Balz-Schiemann Reaction

This classic transformation in aromatic chemistry provides a reliable method for the introduction of fluorine onto an aromatic ring.[2][3] The process begins with the diazotization of an amino group, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt. The key starting material for this pathway is 2-amino-5-methylpyridine-3-carboxylic acid.

Causality of Experimental Choices:

The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Tetrafluoroboric acid (HBF4) serves as both the acid catalyst for diazotization and the source of the tetrafluoroborate counterion. The thermal decomposition of the isolated diazonium salt is a critical step where nitrogen gas is evolved, and the fluorine atom is installed on the pyridine ring. The choice of an appropriate solvent for the decomposition is important for controlling the reaction rate and ensuring a safe operation.

Experimental Workflow Diagram:

G A 2-Amino-5-methylpyridine-3-carboxylic acid B NaNO2, HBF4 0-5 °C A->B Diazotization C Diazonium Tetrafluoroborate Intermediate B->C Formation D Thermal Decomposition (Heat) C->D Fluorination E This compound D->E Final Product

Caption: Balz-Schiemann Reaction Workflow.

Detailed Experimental Protocol:

Step 1: Diazotization

  • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-amino-5-methylpyridine-3-carboxylic acid (1.0 eq) in a solution of tetrafluoroboric acid (HBF4, 48% in water).

  • Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • The precipitated diazonium tetrafluoroborate salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Step 2: Thermal Decomposition (Balz-Schiemann Reaction)

  • The dried diazonium salt is carefully heated in a suitable high-boiling solvent (e.g., toluene or xylene) or neat in a controlled manner.

  • The decomposition is typically carried out at temperatures ranging from 100-130 °C, leading to the evolution of nitrogen gas and boron trifluoride.

  • After the gas evolution ceases, the reaction mixture is cooled to room temperature.

Step 3: Work-up and Purification

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Alternative Route: From 2-Fluoro-5-methyl-3-cyanopyridine

An alternative and often efficient strategy involves the synthesis of the corresponding nitrile, 2-fluoro-5-methyl-3-cyanopyridine, followed by its hydrolysis to the carboxylic acid.

Causality of Experimental Choices:

The cyanation of a suitable precursor, such as 2-chloro-5-methyl-3-cyanopyridine, can be achieved using a cyanide source like copper(I) cyanide (in a Rosenmund-von Braun reaction) or other modern cyanation reagents. The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under either acidic or basic conditions.[4][5] Basic hydrolysis using sodium or potassium hydroxide is often preferred due to milder reaction conditions and easier product isolation.

Experimental Workflow Diagram:

G A 2-Chloro-5-methyl-3-cyanopyridine B KF, DMSO A->B Halogen Exchange C 2-Fluoro-5-methyl-3-cyanopyridine B->C Intermediate D NaOH (aq), Heat C->D Hydrolysis E Acidification (HCl) D->E Work-up F This compound E->F Final Product

Caption: Nitrile Hydrolysis Synthesis Workflow.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-methyl-3-cyanopyridine

  • Follow a similar halogen exchange procedure as described in Pathway 1, starting from 2-chloro-5-methyl-3-cyanopyridine.

Step 2: Hydrolysis of 2-Fluoro-5-methyl-3-cyanopyridine

  • In a round-bottom flask, suspend 2-fluoro-5-methyl-3-cyanopyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Acidify the cooled reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization from a suitable solvent can be performed for further purification.

Data Summary

PropertyThis compound
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS Number 1042986-00-4
Appearance White to off-white solid
Melting Point Data not readily available in cited sources
Solubility Soluble in many organic solvents

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The halogen exchange and Balz-Schiemann reaction represent robust and well-established methods, while the hydrolysis of the corresponding nitrile offers a viable alternative. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important building block for the advancement of pharmaceutical research and development.

References

A Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS: 1042986-00-4), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The document outlines its chemical identity, physicochemical properties, and discusses plausible synthetic routes based on established pyridine chemistry. The core focus is on its strategic application in medicinal chemistry, where its distinct structural features—a carboxylic acid handle, a metabolically robust pyridine core, and a modulating fluorine substituent—are leveraged for the development of novel therapeutic agents. This guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to incorporate this versatile intermediate into their research and development pipelines.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-Fluoro-5-methylnicotinic acid, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring functionalized with a fluorine atom at the 2-position, a carboxylic acid at the 3-position, and a methyl group at the 5-position. This specific arrangement of functional groups makes it a valuable and reactive intermediate in synthetic organic chemistry.[1]

cluster_0 Core Building Block cluster_1 Key Reactive Handles cluster_2 Drug Development Pathway A 2-Fluoro-5-methyl- pyridine-3-carboxylic acid B Carboxylic Acid (-COOH) (Amide Coupling) A->B C Fluorine (-F) (Modulates pKa, logP, Metabolic Stability) A->C D Pyridine Nitrogen (H-Bond Acceptor) A->D F Peptide Coupling (e.g., HATU, EDCI) A->F E Amine Partner (R-NH₂) E->F G Lead Compound (Novel Amide Derivative) F->G H Structure-Activity Relationship (SAR) Studies G->H

References

molecular weight of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid: From Core Properties to Practical Application

Core Molecular Identity and Physicochemical Characteristics

The foundational step in characterizing any chemical compound is to establish its molecular identity. The molecular formula and the corresponding molecular weight are the primary descriptors from which all stoichiometric calculations and many physicochemical predictions are derived. This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry.

The molecular formula, C₇H₆FNO₂ , dictates its exact molecular weight, which is the cornerstone for all laboratory work.[1][2][3]

Table 1: Core Identifiers for this compound

IdentifierValueSignificance
IUPAC Name This compound[4]Unambiguous chemical name following international standards.
CAS Number 1042986-00-4[1][4][5][6][7]A unique identifier for chemical substance registration.
Molecular Formula C₇H₆FNO₂[1][2][3]Defines the elemental composition of one molecule.
Average Molecular Weight 155.13 g/mol [1][2][3]The weighted average mass of the molecule's isotopes; used for all macroscopic (bulk) stoichiometric calculations.
Monoisotopic Mass 155.03826 uThe exact mass of the molecule calculated using the most abundant isotope of each element; critical for high-resolution mass spectrometry.
Appearance White Solid[1]Basic physical property observation at standard conditions.
Synonyms 2-Fluoro-5-methylnicotinic acid[4]Alternative names used in literature and commerce.

The presence of a carboxylic acid group, a fluorine atom, and a pyridine ring imparts a specific set of properties that are highly valuable in drug design. The carboxylic acid moiety is a common pharmacophore in hundreds of approved drugs, often acting as a hydrogen bond donor and acceptor, while the fluorinated pyridine ring can enhance binding affinity, metabolic stability, and membrane permeability.[8]

The Central Role of Molecular Weight in Synthesis

In synthetic chemistry, molecular weight is not an abstract number but a practical tool for precision. All reaction stoichiometries rely on the accurate conversion of mass (grams or milligrams) to molar quantities. As a versatile intermediate, this compound is frequently used in reactions such as amide bond formation, a cornerstone of peptide and medicinal chemistry.

Experimental Protocol: Amide Coupling Reaction

This protocol demonstrates the practical application of molecular weight in a standard laboratory synthesis.

Objective: To synthesize N-benzyl-2-fluoro-5-methylpyridine-3-carboxamide.

Reactants:

  • This compound (MW: 155.13 g/mol )

  • Benzylamine (MW: 107.15 g/mol )

  • HATU (coupling agent, MW: 380.23 g/mol )

  • DIPEA (base, MW: 129.24 g/mol )

Step-by-Step Methodology:

  • Molar Calculation: To a dry 50 mL round-bottom flask, add 155 mg of this compound. This mass corresponds to 1.0 mmol (Mass / Molecular Weight = 0.155 g / 155.13 g/mol ).

  • Reagent Stoichiometry: Add 1.1 equivalents of Benzylamine. The required mass is 1.0 mmol * 1.1 * 107.15 g/mol = 118 mg (or 123 µL, given a density of 0.959 g/mL). The slight excess ensures the complete consumption of the starting carboxylic acid.

  • Solvation: Dissolve the reactants in 10 mL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 equivalents of HATU (1.0 mmol * 1.2 * 380.23 g/mol = 456 mg ). The use of an activating agent is causal; it converts the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

  • Base Addition: Add 2.0 equivalents of DIPEA (1.0 mmol * 2.0 * 129.24 g/mol = 258 mg or 346 µL). The base neutralizes the acidic byproducts of the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

The workflow below visualizes the critical role of molecular weight in ensuring a successful and reproducible synthetic outcome.

G cluster_prep 1. Pre-Reaction Calculation cluster_reaction 2. Synthesis cluster_analysis 3. Analysis & Outcome Start Define Target Scale (e.g., 1.0 mmol) MW_Calc Use MW (155.13 g/mol) to Calculate Mass (1.0 mmol * 155.13 = 155 mg) Start->MW_Calc Weigh Weigh 155 mg of Carboxylic Acid MW_Calc->Weigh Reactants Add Stoichiometric Amounts of Other Reagents (calculated via their MWs) Weigh->Reactants Reaction Perform Reaction Reactants->Reaction Purify Purify Product Reaction->Purify Yield Calculate Yield (based on initial moles) Purify->Yield

Caption: Synthetic workflow emphasizing the central role of Molecular Weight (MW).

Analytical Verification via Mass Spectrometry

While the molecular weight can be calculated theoretically, it must be confirmed experimentally to verify the identity and purity of the compound. Mass Spectrometry (MS) is the definitive technique for this purpose.

The principle of MS involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). In typical Electrospray Ionization (ESI) in positive mode, the molecule is protonated, resulting in an observed ion of [M+H]⁺. For this compound, the expected m/z value would be 156.0455, corresponding to its monoisotopic mass (155.0383) plus the mass of a proton.

Protocol: LC-MS Analysis for Identity Confirmation
  • Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of methanol. Further dilute this solution 1:100 with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is critical as it provides a source of protons to facilitate ionization.

  • Instrumentation Setup:

    • Liquid Chromatograph (LC): Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Mass Spectrometer (MS): Set to ESI positive ion mode.

    • Scan Range: Set the scan range from m/z 50 to 500 to ensure the expected ion is within the detection window.

  • Injection and Analysis: Inject 1-5 µL of the prepared sample. The LC will separate the compound from any impurities before it enters the mass spectrometer.

  • Data Interpretation: Analyze the resulting mass spectrum. A prominent peak at m/z ≈ 156.05 confirms the molecular identity of the target compound. The purity can be estimated from the relative peak area in the chromatogram.

This analytical workflow ensures that the material used in subsequent experiments is indeed the correct substance, a self-validating system essential for scientific integrity.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Interpretation Sample Weigh Compound Dissolve Dissolve & Dilute (in acidified solvent) Sample->Dissolve Inject Inject into LC-MS Dissolve->Inject Separate LC Separation Inject->Separate Ionize ESI Ionization ([M] -> [M+H]⁺) Separate->Ionize Detect MS Detection (m/z measurement) Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Confirm Confirm Peak at m/z ≈ 156.05 Spectrum->Confirm

Caption: Workflow for verifying molecular weight using LC-MS.

Safety and Handling

Understanding the chemical nature of a compound is paramount for its safe handling. Based on available safety data, this compound requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information and Recommended PPE

Hazard StatementGHS CodeDescriptionRecommended Personal Protective Equipment (PPE)
Causes skin irritationH315[9][10]May cause redness, itching, or inflammation upon skin contact.Chemical-resistant gloves (e.g., nitrile)[9]
Causes serious eye irritationH319[9][10]Can cause significant, but reversible, eye damage.Safety glasses with side shields or goggles[9]
May cause respiratory irritationH335[9][10]Inhalation of dust may irritate the respiratory tract.Use in a well-ventilated area or chemical fume hood[9][11]
Handling and Storage Protocol:
  • Handling: Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.[11] Avoid contact with skin and eyes by wearing appropriate PPE.[9][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9][12]

    • Eye Contact: Rinse cautiously with water for several minutes.[9][12]

    • Inhalation: Remove person to fresh air.[9][12] In all cases of significant exposure, seek medical attention.

Conclusion

The , 155.13 g/mol , is more than a mere data point; it is the fundamental quantitative anchor for its synthesis, analysis, and application. For researchers and drug development professionals, a thorough understanding of this core property and its implications is essential for ensuring experimental precision, validating chemical identity, and maintaining a safe laboratory environment. This guide underscores the interconnectedness of a compound's basic chemical data with its practical, real-world utility in the advancement of science.

References

The Ascendancy of Fluorinated Pyridine Carboxylic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized modern medicinal and agricultural chemistry. Among the myriad of fluorinated scaffolds, fluorinated pyridine carboxylic acids have emerged as a privileged structural motif. Their unique physicochemical properties, stemming from the synergistic interplay between the electron-deficient pyridine ring, the versatile carboxylic acid functionality, and the modulating influence of fluorine, have propelled their application in the design of novel pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and applications of fluorinated pyridine carboxylic acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorine in Pyridine Carboxylic Acid Scaffolds

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The addition of a carboxylic acid group introduces a key acidic handle for salt formation and molecular interactions.[2] The introduction of fluorine, the most electronegative element, imparts a range of beneficial properties:

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen and the carboxylic acid, influencing the ionization state of the molecule at physiological pH. This has profound implications for drug absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Enhanced Lipophilicity: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage through biological membranes.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved drug half-life and bioavailability.[4]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences, which can be crucial for optimizing binding to biological targets.

  • Novel Binding Interactions: The polarized C-F bond can participate in unique, non-covalent interactions with protein targets, such as orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

This guide will delve into the practical aspects of working with these valuable compounds, from their synthesis to their application.

Synthesis of Fluorinated Pyridine Carboxylic Acids: A Chemist's Toolkit

The synthesis of fluorinated pyridine carboxylic acids can be approached in two primary ways: by constructing the fluorinated pyridine ring first, followed by introduction or modification of the carboxylic acid functionality, or by direct fluorination of a pre-existing pyridine carboxylic acid derivative.

Building the Fluorinated Scaffold: Key Synthetic Strategies

A variety of methods exist for the synthesis of the core fluorinated pyridine ring, each with its own advantages and limitations.

  • Nucleophilic Aromatic Substitution (SNAr): This is a cornerstone of fluoropyridine synthesis. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[5] Fluoride ions can displace leaving groups such as nitro or chloro substituents, particularly at the 2- and 4-positions.[6]

    • Protocol Example: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [6]

      • To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add an excess of cesium fluoride (CsF).

      • Heat the reaction mixture under reflux for 1.5 hours.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or NMR until the starting material is consumed.

      • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield methyl 3-fluoropyridine-4-carboxylate.

  • Direct C-H Fluorination: Recent advances in catalysis have enabled the direct, late-stage fluorination of C-H bonds on the pyridine ring. This approach is highly attractive as it avoids the need for pre-functionalized starting materials. Silver(II) fluoride (AgF2) has emerged as a powerful reagent for the selective fluorination of pyridines at the position alpha to the nitrogen atom.[7][8]

    • Causality: The selectivity for the 2-position is attributed to a mechanism inspired by the classic Chichibabin amination reaction, proceeding through a radical pathway.[8][9]

  • Deoxyfluorination of Hydroxypyridines: Hydroxypyridines can be converted to their corresponding fluoropyridines using deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Introducing the Carboxylic Acid Functionality

Once the fluorinated pyridine core is in hand, the carboxylic acid group can be introduced through several standard organic transformations:

  • Oxidation of a Methyl Group: A methyl group on the fluorinated pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Hydrolysis of a Nitrile: A cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The nitrile itself can be introduced via SNAr of a suitable leaving group with a cyanide salt.

  • Carbonation of an Organometallic Intermediate: A fluoropyridine can be converted to an organolithium or Grignard reagent, which can then be quenched with carbon dioxide to afford the carboxylic acid.

Spectroscopic Properties: Fingerprinting Fluorinated Pyridine Carboxylic Acids

The unique structural features of fluorinated pyridine carboxylic acids give rise to characteristic spectroscopic signatures.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR is an indispensable tool for the characterization of these compounds.[10] The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing valuable structural information.[11]

Fluorine Position on Pyridine RingTypical 19F Chemical Shift Range (ppm vs. CFCl3)
2-Fluoro-60 to -90
3-Fluoro-110 to -140
4-Fluoro-90 to -120

Caption: Typical 19F NMR chemical shift ranges for monosubstituted fluoropyridines.

The coupling constants between fluorine and adjacent protons (nJHF) and between different fluorine atoms (nJFF) provide further structural insights.[12]

1H and 13C NMR Spectroscopy

The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group leads to a general downfield shift of the pyridine ring protons and carbons in their respective NMR spectra. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (10-13 ppm) in the 1H NMR spectrum.[13]

Infrared (IR) Spectroscopy

The IR spectra of fluorinated pyridine carboxylic acids are characterized by several key absorptions:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1, characteristic of the hydrogen-bonded carboxylic acid dimer.[13]

  • C=O Stretch: A strong absorption band around 1700-1730 cm-1 for the carbonyl group of the carboxylic acid.[13]

  • C-F Stretch: Strong absorption bands in the region of 1000-1300 cm-1.

  • Pyridine Ring Vibrations: A series of characteristic bands in the fingerprint region.

The precise positions of these bands can be influenced by the substitution pattern on the pyridine ring.[14]

Reactivity Profile: Harnessing the Chemistry of Fluorinated Pyridine Carboxylic Acids

The reactivity of fluorinated pyridine carboxylic acids is dictated by the interplay of the three key functional components.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard transformations, including:

  • Esterification: Reaction with alcohols under acidic conditions to form esters.

  • Amide Bond Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine to form an amide. Deoxyfluorinated amidation using pyridinesulfonyl fluoride is also a mild and effective method.[15]

  • Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Reactions of the Fluoropyridine Ring

The fluorine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when positioned at the 2- or 4-position. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile platform for late-stage functionalization.[16]

SNAr_Reaction

Caption: Nucleophilic aromatic substitution on a 2-fluoropyridine carboxylic acid.

Decarboxylative Reactions

Under certain conditions, the carboxylic acid group can be removed. Decarboxylative fluorination, for instance, can replace the carboxylic acid group with a fluorine atom, offering an alternative route to fluorinated pyridines.[17]

Applications in Drug Discovery and Agrochemicals: From Bench to Market

The unique properties of fluorinated pyridine carboxylic acids have led to their incorporation into a wide range of bioactive molecules.

Pharmaceuticals

The pyridine carboxylic acid scaffold is present in numerous drugs, and the addition of fluorine has been a key strategy in modern drug design.[1][18]

  • Enzyme Inhibition: The ability of the carboxylic acid to chelate metal ions in enzyme active sites, combined with the modulating effects of fluorine, makes these compounds potent enzyme inhibitors.[2][19][20][21]

  • Case Study: Vericiguat Vericiguat, a soluble guanylate cyclase stimulator, features a fluorinated pyrazolopyridine core. The fluorine atom enhances metabolic stability and reduces clearance.[22]

Drug_Discovery_Workflow

Caption: The role of fluorinated pyridine carboxylic acids in the drug discovery pipeline.

Agrochemicals

Fluorinated compounds are prevalent in the agrochemical industry, and pyridine-based structures are no exception.[18][23][24]

  • Herbicides: Many modern herbicides are based on pyridine carboxylic acid structures. Fluorination can enhance their potency and spectrum of activity. For example, aminopyralid is a widely used herbicide, and its fluorinated analogs have been developed.

  • Insecticides and Fungicides: The unique properties of fluorinated pyridine carboxylic acids are also being exploited in the development of new insecticides and fungicides.

Conclusion and Future Outlook

Fluorinated pyridine carboxylic acids represent a powerful and versatile class of building blocks for the design of new pharmaceuticals and agrochemicals. Their synthesis is now well-established, with both classical and modern methods providing access to a wide range of derivatives. The profound impact of fluorine on the physicochemical and biological properties of these molecules ensures that they will remain a focus of research and development for years to come. As our understanding of fluorine's role in molecular recognition continues to grow, and as new synthetic methodologies are developed, we can expect to see an increasing number of innovative and life-changing products based on this remarkable scaffold.

References

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridine-3-carboxylic acid (IUPAC name: this compound; CAS RN: 1042986-00-4), a fluorinated pyridine derivative of significant interest in medicinal chemistry. The narrative traces the compound's initial documented synthesis, elucidates its primary manufacturing route, and discusses its role as a critical intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its synthesis and its strategic importance in modern pharmaceutical research.

Introduction and Strategic Importance

This compound, also known as 2-fluoro-5-methylnicotinic acid, is a heterocyclic building block that has gained importance as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom onto the pyridine ring is a common tactic in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The specific arrangement of the fluoro, methyl, and carboxylic acid groups on this scaffold offers a unique combination of reactivity and structural properties, making it a valuable precursor for creating sophisticated molecular architectures, particularly in the pursuit of antiviral therapies.

Discovery and First Documented Synthesis

The first public documentation of the synthesis of this compound appears in the patent literature, specifically in the international patent application WO 2008/094992 A2, filed by Bristol-Myers Squibb Company. The patent, centered on the development of substituted azaindoleoxoacetic piperazine derivatives as antiviral agents, particularly for the treatment of HIV, describes the synthesis of the target compound as "Intermediate 8".

This initial synthesis was not an accidental discovery but a targeted effort to create a specific, functionalized building block required for the construction of a larger, biologically active molecule. The choice of this particular scaffold was driven by the need to explore the structure-activity relationship (SAR) of the final antiviral compounds, wherein the fluorinated pyridine moiety plays a crucial role in interacting with the biological target.

Physicochemical and Spectroscopic Data

A consolidated summary of the key physical and chemical properties of the compound is presented below. While a definitive primary literature source for all experimental values is not available, the data is aggregated from reliable chemical supplier databases and analytical information.

PropertyValueSource(s)
CAS Number 1042986-00-4[1][2]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
IUPAC Name This compound[2]
Appearance White to off-white solid[1]
Purity Typically >95%[4]
¹H NMR (DMSO-d₆, 400MHz) δ 2.34 (3H, s), 8.20-8.26 (2H, m)[1]
Mass Spec (MS) (ES+) 156, (ES-) 154[1]

Synthesis Methodology: A Self-Validating System

The most established and reliable method for synthesizing this compound is through a directed ortho-lithiation of a fluorinated pyridine precursor, followed by carboxylation. This protocol is a self-validating system; its success relies on the inherent chemical principles governing regioselectivity in aromatic systems.

Causality of Experimental Choices

The synthetic strategy is predicated on the ability of the fluorine atom at the C2 position of the pyridine ring to act as a powerful directing group for deprotonation.

  • Choice of Starting Material: 2-Fluoro-5-methylpyridine is selected as the starting material. The fluorine atom is crucial for two reasons: it is a required feature of the final molecule, and its electron-withdrawing nature acidifies the adjacent proton at the C3 position, making it susceptible to removal by a strong base.

  • Directed ortho-Metalation (DoM): The core of the synthesis is the DoM reaction. A strong, non-nucleophilic base is required to deprotonate the C3 position without adding to the pyridine ring. Lithium diisopropylamide (LDA), generated in situ from diisopropylamine and n-butyllithium (n-BuLi), is the base of choice.[1] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control, leading to highly regioselective lithiation.

  • Carboxylation: The resulting lithiated intermediate is a potent nucleophile. It is quenched with an electrophilic source of carbon dioxide. Solid carbon dioxide (dry ice) is a convenient and efficient reagent for this purpose.[1] Upon acidic workup, the carboxylate salt is protonated to yield the final carboxylic acid product.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described for "Intermediate 8".[1]

Step 1: Generation of Lithium Diisopropylamide (LDA)

  • To a solution of diisopropylamine (6.36 ml, 45 mmol) in anhydrous tetrahydrofuran (THF, 80 ml), cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1.6 M solution of n-butyllithium in hexanes (28.13 ml, 45 mmol) dropwise.

  • After the addition is complete, warm the mixture to 0 °C and stir for 10 minutes to ensure complete formation of LDA.

Step 2: Lithiation of 2-Fluoro-5-methylpyridine

  • Re-cool the freshly prepared LDA solution to -78 °C.

  • Slowly add a solution of 2-fluoro-5-methylpyridine (4.64 ml, 45 mmol) in anhydrous THF (15 ml) dropwise to the LDA solution.

  • Stir the resulting reaction mixture at -78 °C for 2 hours. The deep color change is indicative of the formation of the lithiated species.

Step 3: Carboxylation and Workup

  • Quench the reaction by adding an excess of crushed solid carbon dioxide in several portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Acidify the mixture with a 10% aqueous citric acid solution and dilute with ethyl acetate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude material is the target compound, 2-fluoro-5-methylnicotinic acid, typically obtained as a white solid (reported yield: 4.9 g, 70%).[1]

Visualization of the Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_LDA Step 1: LDA Formation cluster_Reaction Step 2 & 3: Lithiation & Carboxylation nBuLi n-Butyllithium LDA LDA Solution nBuLi->LDA -78°C to 0°C DIA Diisopropylamine DIA->LDA -78°C to 0°C Lith_Intermediate Lithiated Intermediate LDA->Lith_Intermediate Deprotonation Start 2-Fluoro-5-methylpyridine Start->Lith_Intermediate -78°C Product 2-Fluoro-5-methylpyridine- 3-carboxylic acid Lith_Intermediate->Product -78°C CO2 Solid CO₂ CO2->Product Quench

Caption: Directed ortho-lithiation synthesis workflow.

Applications in Drug Discovery

The primary utility of this compound is as a specialized building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure is not typically found in final drug products sold on the market but is a critical component used to assemble more complex molecules during the discovery and development phases.

As evidenced by its initial synthesis, this compound is particularly relevant in the design of inhibitors for viral targets. The patent WO 2008/094992 A2 details how "Intermediate 8" can be coupled with other complex fragments to create novel azaindole-based compounds with potential activity against HIV. The fluoropyridine moiety is integral to the pharmacophore, likely contributing to essential binding interactions within the target enzyme's active site.

Conclusion

This compound serves as a prime example of a molecule whose "discovery" was driven by the specific needs of a complex medicinal chemistry program. Its synthesis, grounded in the well-established principles of directed ortho-metalation, provides a reliable and regioselective route to this valuable intermediate. While not a therapeutic agent itself, its role as a key structural component in the development of potential antiviral drugs underscores its importance. For researchers in drug discovery, understanding the history and synthetic rationale behind such building blocks is essential for the design and execution of innovative and effective therapeutic strategies.

References

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-3-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds represent a cornerstone for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these valuable building blocks, 2-Fluoro-5-methylpyridine-3-carboxylic acid stands out as a key intermediate with significant potential in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, its nomenclature, chemical properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the field.

Nomenclature and Synonyms: Establishing a Clear Identity

Clarity in chemical communication is paramount. This compound is systematically named according to IUPAC conventions. However, in commercial and research contexts, it is frequently referred to by its primary synonym:

  • 2-Fluoro-5-methylnicotinic acid [1]

Nicotinic acid is the common name for pyridine-3-carboxylic acid, and this synonym is widely used in chemical supplier catalogs and scientific literature. It is crucial for researchers to recognize both names to ensure comprehensive literature and database searches.

It is also important to distinguish this compound from its positional isomers, which may appear in search results but are not true synonyms. These include:

  • 2-Fluoro-3-methylpyridine-5-carboxylic acid

  • 6-Fluoro-5-methylpyridine-3-carboxylic acid

Accurate identification is critical, and the use of a unique chemical identifier is the most reliable method.

Key Identifiers:

IdentifierValue
CAS Number 1042986-00-4[1]
PubChem CID 53417058[1]
Molecular Formula C₇H₆FNO₂[2][3]
Molecular Weight 155.13 g/mol [3]
SMILES Cc1cc(c(nc1)F)C(=O)O
InChI InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification.

Predicted and Experimentally Observed Properties:

PropertyValueSource
Appearance White to off-white solid[Generic observation]
Boiling Point 309.7 ± 37.0 °C (Predicted)
Density 1.341 ± 0.06 g/cm³ (Predicted)
pKa 2.61 ± 0.10 (Predicted)
Storage Temperature Room Temperature, under inert atmosphere

Note: Some properties are predicted and should be used as a guideline. Experimental verification is recommended.

Synthesis and Reaction Pathways

The synthesis of this compound and its derivatives often involves multi-step sequences that leverage modern synthetic methodologies. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in peer-reviewed journals, synthetic routes for analogous fluorinated nicotinic acids provide a strong foundation for its preparation.

A common strategy for the synthesis of fluoronicotinic acid derivatives involves the selective modification of a pre-functionalized pyridine ring. For instance, a plausible synthetic approach could involve the following conceptual workflow:

synthesis_workflow start Starting Pyridine Derivative step1 Introduction of Methyl Group start->step1 step2 Introduction of Fluoro Group step1->step2 step3 Carboxylation step2->step3 product This compound step3->product

Conceptual Synthesis Workflow.

A more detailed, albeit for a related compound, experimental procedure for the synthesis of a substituted nicotinic acid is the oxidation of a dimethylpyridine precursor. For example, the synthesis of 5-methylnicotinic acid can be achieved by the oxidation of 3,5-lutidine with potassium permanganate.[4] This highlights a general strategy of functional group interconversion on the pyridine ring.

Illustrative Experimental Protocol (Adapted from the synthesis of 5-methylnicotinic acid):

  • Reaction Setup: In a reaction vessel, dissolve the appropriate di-substituted pyridine precursor in a suitable solvent (e.g., water or an aqueous/organic mixture).

  • Oxidation: Slowly add an oxidizing agent, such as potassium permanganate, to the solution while carefully controlling the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, quench the reaction and remove any solid byproducts by filtration.

  • Isolation and Purification: Acidify the filtrate to precipitate the carboxylic acid. Collect the solid by filtration and purify by recrystallization from a suitable solvent system to yield the final product.

Disclaimer: This is a generalized protocol and would require significant optimization and adaptation for the specific synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in drug discovery due to the presence of multiple functional groups that can be readily modified.[1] The pyridine ring serves as a bioisostere for a phenyl ring, often improving solubility and metabolic properties. The fluorine atom can enhance binding affinity and block metabolic degradation, while the carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

While specific drugs in late-stage clinical trials directly containing the this compound moiety are not prominently disclosed in the public domain, its utility is evident from the numerous patents and research articles that describe the synthesis of libraries of compounds for various therapeutic targets using similar fluorinated nicotinic acid building blocks. These compounds are frequently explored as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

The general importance of fluorinated building blocks in drug design is well-established, with a significant percentage of FDA-approved drugs containing fluorine.[5] The unique properties of fluorine, including its high electronegativity and small size, allow for subtle but impactful modifications to a drug candidate's profile.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (155.13 g/mol ). The fragmentation pattern would be indicative of the structure, with potential losses of COOH, F, and other neutral fragments.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) is the primary source of this information.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Lab coat and appropriate footwear.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Derivatives and Future Directions

The derivatization of this compound opens up a vast chemical space for the exploration of new bioactive compounds. The carboxylic acid can be readily converted to amides, esters, and other functional groups. The pyridine nitrogen can be N-oxidized or quaternized to modulate the electronic properties and solubility of the molecule. The fluorine and methyl groups also offer sites for further functionalization, although this is generally more challenging.

The continued exploration of derivatives of this and related fluorinated building blocks will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As synthetic methodologies advance, the accessibility of a wider range of functionalized pyridine-based scaffolds will further empower medicinal chemists in their quest for novel therapeutics.

Conclusion

This compound, also known as 2-Fluoro-5-methylnicotinic acid, is a valuable and versatile building block for drug discovery and development. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an attractive starting point for the synthesis of a diverse range of potential therapeutic agents. A thorough understanding of its nomenclature, properties, synthesis, and safe handling is essential for any researcher working with this compound. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such fluorinated heterocyclic intermediates is set to increase, solidifying their role in the future of medicine.

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS No. 1042986-00-4). As a fluorinated pyridine derivative, this compound is of significant interest in medicinal chemistry and drug discovery. Its structural alerts, namely the fluorinated pyridine ring and the carboxylic acid moiety, necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document synthesizes available safety data, information on analogous compounds, and established best practices for chemical hygiene.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively available, a thorough risk assessment can be conducted by examining data from structurally similar compounds and considering the inherent reactivity of its functional groups. The primary hazards are associated with its potential as a skin, eye, and respiratory irritant.

Based on data for analogous compounds such as 2-Fluoro-3-methylpyridine-5-carboxylic acid and other substituted pyridines, the following GHS classifications should be anticipated:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.

Causality of Hazards:

  • Fluorinated Pyridine Ring: The presence of a fluorine atom on the pyridine ring can enhance the compound's biological activity and also its potential for adverse effects. Fluorinated organic compounds can sometimes interfere with biological processes, and their metabolic fate should be considered. Thermal decomposition may produce hazardous substances such as hydrogen fluoride and nitrogen oxides.

  • Carboxylic Acid Group: Carboxylic acids are known irritants. While many carboxylic acid-containing drugs are safe, some have been associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A conjugates. While this is more of a concern in a biological context, it underscores the need to minimize exposure.

Quantitative Hazard Data Summary
Hazard ClassificationGHS CategoryDescriptionPrimary Precaution
Skin Corrosion/Irritation2Causes skin irritation.Avoid contact with skin. Wear protective gloves and clothing.
Serious Eye Damage/Irritation2ACauses serious eye irritation.Wear safety glasses or goggles.
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.Use in a well-ventilated area or with local exhaust ventilation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure. The work station should have good general ventilation.

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of any potential exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and change them frequently, especially if they become contaminated.

  • Eye and Face Protection: Chemical safety goggles or glasses are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the chemical's integrity.

Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a chemical spill kit is readily available.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to avoid the generation and inhalation of dust. Use tools and techniques that minimize dust formation.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • General Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol
  • Container: Keep the container tightly closed when not in use. Store in the original container.

  • Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. A recommended storage condition is at room temperature in an inert atmosphere.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
  • Minor Spills:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately and prevent re-entry.

    • Alert the appropriate emergency response team.

    • Ventilate the area and shut off all sources of ignition.

    • Contain the spill if it is safe to do so.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety checkpoints into a typical experimental workflow involving this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Risk Assessment (Review SDS & Literature) B Assemble PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weighing & Transfer (In Fume Hood, Minimize Dust) C->D Proceed with Caution E Dissolution (Slow Addition, Monitor Temperature) D->E F Reaction Setup (Closed System if Possible) E->F G Decontaminate Glassware & Equipment F->G After Reaction Completion H Waste Disposal (Segregate Hazardous Waste) G->H I Remove PPE & Wash Hands H->I

Caption: Integrated safety workflow for handling this compound.

Conclusion

While this compound is a valuable building block in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the nature of the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can work with this compound safely and effectively. The information presented in this guide should be used in conjunction with a thorough, procedure-specific risk assessment and all applicable institutional and regulatory guidelines.

Methodological & Application

The Strategic Application of 2-Fluoro-5-methylpyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Among the privileged heterocyclic cores, the pyridine ring is a frequent feature in FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets.[3] This guide focuses on a particularly valuable building block that marries these two features: 2-Fluoro-5-methylpyridine-3-carboxylic acid . This compound serves as a versatile synthon for the generation of novel molecular entities with therapeutic potential, particularly in the realm of kinase inhibition for oncology.[4][5]

This document provides a detailed exploration of the applications of this compound in medicinal chemistry. It will delve into the rationale for its use, provide exemplary synthetic protocols for the preparation of bioactive amides, and discuss the structure-activity relationships (SAR) that underscore its utility.

Core Attributes and Medicinal Chemistry Rationale

The structure of this compound offers a trifecta of functionalities that are highly desirable in medicinal chemistry:

  • The Pyridine Core: A nitrogenous heterocycle that can act as a hydrogen bond acceptor and participate in π-stacking interactions within protein binding pockets.[3]

  • The 2-Fluoro Substituent: This strategically placed fluorine atom can modulate the electronics of the pyridine ring, influence the pKa of the carboxylic acid, and serve as a metabolic blocker, preventing unwanted oxidative metabolism at that position.[1] The presence of fluorine can also lead to enhanced binding affinity through favorable electrostatic interactions.[6][7]

  • The 5-Methyl Group: This small alkyl group can provide a handle for probing hydrophobic pockets within a target protein and can influence the overall conformation of the molecule.

  • The 3-Carboxylic Acid: This functional group is a versatile handle for the synthesis of a wide array of derivatives, most notably amides, through well-established coupling chemistries. The carboxylic acid or its bioisosteres can also act as a key interacting group with the biological target.

The combination of these features makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization.

Application in Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyridine carboxamide motif is a common feature in many kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.

The 2-fluoro-5-methylpyridine-3-carboxamide scaffold, derived from the corresponding carboxylic acid, is an excellent candidate for the development of novel kinase inhibitors. The fluorine atom can enhance binding to the ATP-binding site, while the methyl group can be oriented towards solvent-exposed regions or hydrophobic pockets to fine-tune selectivity and potency.

Below is a generalized workflow for the utilization of this compound in a kinase inhibitor discovery program.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening and SAR start This compound activated_acid Activated Acid Intermediate (e.g., Acyl Chloride) start->activated_acid Activation amide_coupling Amide Coupling Reaction activated_acid->amide_coupling amine_library Diverse Amine Building Blocks amine_library->amide_coupling amide_library Library of 2-Fluoro-5-methylpyridine-3-carboxamides amide_coupling->amide_library screening High-Throughput Kinase Screening amide_library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->amine_library Informs new amine selection

Caption: Workflow for Kinase Inhibitor Discovery.

Protocols

Protocol 1: Synthesis of N-Aryl-2-fluoro-5-methylpyridine-3-carboxamides

This protocol describes a general method for the amide coupling of this compound with a variety of aniline derivatives to generate a library of potential kinase inhibitors.

Materials:

  • This compound

  • Substituted anilines

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-fluoro-5-methylpyridine-3-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • PyBOP: PyBOP is a widely used coupling reagent that efficiently activates the carboxylic acid for amidation with minimal side reactions and often provides high yields.

  • DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge the acid byproduct, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.

Protocol 2: General Procedure for Kinase Activity Screening

This protocol outlines a general method for screening the synthesized carboxamide library against a panel of protein kinases to identify potential inhibitors.

Materials:

  • Synthesized N-aryl-2-fluoro-5-methylpyridine-3-carboxamide library

  • Recombinant protein kinases

  • ATP (Adenosine triphosphate)

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific recombinant kinase, and the peptide substrate.

  • Compound Addition: Add the diluted test compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable software (e.g., GraphPad Prism).

Self-Validating System:

  • The inclusion of both positive and negative controls in each assay plate is essential for validating the results. A potent, known inhibitor for each kinase serves as the positive control, while the DMSO vehicle serves as the negative control.

  • Running assays in duplicate or triplicate and calculating the Z'-factor for each plate ensures the robustness and reliability of the screening data.

Structure-Activity Relationship (SAR) Insights

The SAR of N-aryl-2-fluoro-5-methylpyridine-3-carboxamides as kinase inhibitors can be systematically explored by varying the substituents on the aniline ring.

R-Group on Aniline RingKinase Inhibition (Illustrative IC₅₀)Rationale for Activity
4-Methoxy+++The methoxy group can act as a hydrogen bond acceptor and enhance solubility.
3-Chloro++The chloro group can occupy a small hydrophobic pocket and improve metabolic stability.
4-(Morpholinomethyl)++++The morpholine moiety can improve aqueous solubility and provide an additional interaction point.
4-Trifluoromethyl+The bulky and electron-withdrawing trifluoromethyl group may have steric clashes or unfavorable electronic interactions.

This table presents illustrative data to demonstrate the principles of SAR analysis. Actual results will vary depending on the specific kinase target.

The data from the initial screen would guide the synthesis of a second generation of compounds. For example, if electron-donating groups at the 4-position of the aniline ring are found to be favorable, a wider range of such substituents would be explored.

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Exploration Scaffold 2-Fluoro-5-methylpyridine-3-carboxamide N-Aryl R_Group Varying R-groups on Aryl ring Scaffold:f1->R_Group Modify Solubility Solubility & PK Properties R_Group->Solubility Impacts Potency Potency (IC50) R_Group->Potency Impacts Selectivity Selectivity vs. other kinases R_Group->Selectivity Impacts Lead_Optimization Lead_Optimization Solubility->Lead_Optimization Guides Potency->Lead_Optimization Guides Selectivity->Lead_Optimization Guides

Caption: SAR-driven Lead Optimization.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of novel bioactive compounds, particularly in the competitive field of kinase inhibitor discovery. The strategic application of this scaffold, coupled with systematic SAR exploration, provides a robust platform for the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this important chemical entity in their quest for new medicines.

References

Application Note: 2-Fluoro-5-methylpyridine-3-carboxylic acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of 2-Fluoro-5-methylpyridine-3-carboxylic acid, a highly functionalized heterocyclic building block. We will explore its intrinsic chemical properties, propose a viable synthetic pathway, and detail its application in key synthetic transformations. The strategic positioning of the fluoro, methyl, and carboxylic acid groups offers a unique combination of reactivity and structural features, making it an asset in the synthesis of complex molecules for pharmaceutical and agrochemical applications. This document provides detailed protocols, mechanistic insights, and practical guidance to leverage the full synthetic potential of this compound.

Introduction: The Strategic Value of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The incorporation of fluorine into this scaffold can profoundly and beneficially alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 1042986-00-4) is a particularly valuable building block due to its trifunctional nature:

  • Carboxylic Acid (C3): A versatile functional handle for amide bond formation, esterification, and reduction, allowing for straightforward elaboration and linkage to other molecular fragments.

  • Fluorine (C2): Serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, activated by the electron-withdrawing effects of the pyridine nitrogen and the C3-carboxylic acid. This enables the facile introduction of a wide range of nucleophiles at a key position.

  • Methyl Group (C5): Provides a steric and electronic handle to probe structure-activity relationships (SAR) and can serve as a site for further functionalization if required.

This unique arrangement allows for sequential, controlled modifications, making it an ideal starting point for the construction of diverse chemical libraries and the synthesis of complex target molecules.

Physicochemical & Safety Data

A summary of the key properties and safety information for this compound is provided below.

PropertyValueSource
CAS Number 1042986-00-4ChemicalBook[1]
Molecular Formula C₇H₆FNO₂PubChem[2]
Molecular Weight 155.13 g/mol Santa Cruz Biotechnology[3]
Appearance Solid powderSigma-Aldrich
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem[2]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)Sigma-Aldrich

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Proposed Synthesis of the Building Block

While multiple synthetic routes to fluoropyridine derivatives exist, a common and reliable strategy involves the modification of readily available aminopyridine precursors. The following workflow illustrates a plausible pathway for the synthesis of this compound, leveraging established chemical transformations such as the Balz-Schiemann reaction.[4]

Synthetic_Workflow A 2-Amino-5-methyl-3-nitropyridine B 2-Fluoro-5-methyl-3-nitropyridine A->B  Balz-Schiemann Reaction  (NaNO₂, HBF₄ then heat) C 3-Amino-2-fluoro-5-methylpyridine B->C  Reduction  (e.g., Fe/HCl or H₂, Pd/C) D 2-Fluoro-5-methylpyridine-3-carbonitrile C->D  Sandmeyer Reaction  (NaNO₂, HCl then CuCN) E This compound D->E  Hydrolysis  (aq. H₂SO₄ or NaOH)

Caption: Proposed synthetic workflow for this compound.

Causality Behind the Workflow:

  • Balz-Schiemann Reaction: This classic transformation is one of the most effective methods for introducing a fluorine atom onto an aromatic ring. It proceeds by converting the starting amine (A) into a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired fluoro-substituted pyridine (B).

  • Nitro Group Reduction: The nitro group in compound (B) is a versatile precursor to an amine. Standard reduction conditions, such as catalytic hydrogenation or using a metal in acidic media, efficiently yield the corresponding amine (C).

  • Sandmeyer Reaction: The resulting amine (C) can be converted into a nitrile (D) via another diazonium salt-mediated reaction. The nitrile serves as a stable and reliable precursor to the target carboxylic acid.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile (D) to the carboxylic acid (E) under either acidic or basic conditions. This well-established transformation is typically high-yielding.

Key Synthetic Applications and Protocols

The true power of this building block lies in its capacity for diverse and sequential chemical modifications.

Application 1: Amide Bond Formation via Carboxylic Acid Activation

This is the most direct application, enabling the linkage of the pyridine core to a vast array of amine-containing fragments.

Protocol: Synthesis of a Pyridine-3-carboxamide Derivative

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add a suitable amine (1.1 eq).

  • Coupling Reagents: Add a peptide coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Expertise & Rationale:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes racemization (if chiral amines are used) and works well even with sterically hindered or poorly nucleophilic amines.

  • Why DIPEA? A tertiary amine base is required to neutralize the acidic protons and facilitate the reaction without competing as a nucleophile.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The fluorine at the C2 position is highly activated for displacement, providing a powerful method for C-N, C-O, and C-S bond formation.

Protocol: Synthesis of a 2-Amino-5-methylpyridine-3-carboxylic Acid Derivative

  • Setup: In a sealed vessel, dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or NMP (0.2 M).

  • Reagents: Add the desired primary or secondary amine nucleophile (1.5 - 2.0 eq) and a suitable base, such as K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Reaction: Heat the mixture to 80-120 °C and stir for 6-24 hours. The optimal temperature depends on the nucleophilicity of the amine. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~5-6. This will protonate the product and unreacted starting material. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Mechanistic Insight: The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogen and the C3-carboxyl group stabilizes this intermediate, lowering the activation energy and facilitating the substitution.

Caption: Generalized mechanism for the SNAr reaction. (Note: DOT language cannot render chemical structures directly; this is a conceptual representation).

Case Study: A Two-Step Synthesis of a Bioactive Scaffold

To illustrate the synthetic utility, we present a hypothetical workflow for creating a complex, drug-like scaffold, combining the key reactions discussed.

Case_Study A 2-Fluoro-5-methylpyridine- 3-carboxylic acid C Amide Intermediate A->C  Step 1: Amide Coupling  (HATU, DIPEA, DMF) B Amine 1 (R¹-NH₂) B->C E Final Disubstituted Pyridine Scaffold C->E  Step 2: SNAr Reaction  (K₂CO₃, DMSO, 100°C) D Nucleophile 2 (R²-XH) D->E

Caption: Logical workflow for a two-step scaffold synthesis.

This strategy allows for the rapid generation of a library of compounds by varying "Amine 1" in the first step and "Nucleophile 2" in the second, demonstrating a powerful approach for lead optimization in a drug discovery program.

Conclusion

This compound is a potent and versatile building block for modern organic synthesis. Its three distinct functional groups can be addressed with high selectivity, enabling the construction of complex molecular architectures. The protocols and insights provided herein are intended to empower chemists to effectively incorporate this valuable reagent into their synthetic programs, accelerating the discovery of novel chemical entities in both pharmaceutical and agrochemical research.

References

Application Notes and Protocols for the Utilization of 2-Fluoro-5-methylpyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides in-depth application notes and detailed experimental protocols for the strategic use of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS: 1042986-00-4), a key building block in modern medicinal chemistry. The document moves beyond simple procedural outlines to explain the underlying chemical principles and rationale for methodological choices. Protocols for robust amide bond formation and subsequent palladium-catalyzed cross-coupling reactions are presented, designed as self-validating systems for experienced researchers. Emphasis is placed on procedural logic, safety, and analytical verification to ensure reliable and reproducible outcomes in the synthesis of complex molecular targets.

Introduction: The Strategic Value of this compound

This compound, also known as 2-fluoro-5-methylnicotinic acid, is a substituted pyridine derivative of significant interest in the synthesis of bioactive molecules.[1] Its utility stems from the unique combination of structural features:

  • The Pyridine Core: A foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability.

  • The Carboxylic Acid: A versatile functional handle for the introduction of diverse substituents, most commonly through the formation of robust amide or ester linkages.

  • The 2-Fluoro Substituent: This electron-withdrawing group modulates the electronic properties of the pyridine ring, influencing its pKa and reactivity. The fluorine atom can also serve as a key interaction point with biological targets or as a site for metabolic blocking.

  • The 5-Methyl Group: Provides a point of steric definition and can influence the molecule's lipophilicity and binding orientation within a target protein.

This combination makes the molecule an attractive starting point for the generation of compound libraries in drug discovery programs.[1]

Core Synthetic Strategy: A Two-Stage Approach

A critical consideration when designing a synthetic route utilizing this compound is the potential for the carboxylic acid moiety to interfere with certain catalytic reactions. Specifically, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the carboxylate can coordinate to the palladium center, potentially deactivating the catalyst. This necessitates a strategic, two-stage approach to its use:

  • Stage 1: Functionalization of the Carboxylic Acid. The initial step should almost invariably be the conversion of the carboxylic acid to a more inert and synthetically useful group, typically an amide. This not only prepares the molecule for the introduction of a desired substituent but also protects the position from interfering with subsequent reactions.

  • Stage 2: Pyridine Ring Modification. Once the carboxylic acid is functionalized, the pyridine ring can be further elaborated. While the fluorine at the 2-position is generally a stable substituent, should a synthetic design require its displacement or the modification of other positions on the ring (which is less common for this specific building block), this would be performed after the amide coupling.

This logical workflow minimizes potential side reactions and maximizes the likelihood of a successful synthetic outcome.

G cluster_0 Workflow Logic A Start: 2-Fluoro-5-methylpyridine- 3-carboxylic acid B Stage 1: Amide Coupling (Functionalize Carboxylic Acid) A->B C Intermediate: N-Aryl-2-fluoro-5-methyl- pyridine-3-carboxamide B->C D Stage 2: (Optional) Further Pyridine Ring Modification (e.g., Suzuki Coupling) C->D E Final Product D->E

Caption: Recommended synthetic workflow.

Experimental Protocols

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Protocol 1: Amide Bond Formation with an Aniline Derivative

This protocol details the coupling of this compound with a representative aniline using a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activating agent, HOBt (Hydroxybenzotriazole). This method is widely applicable and known for its efficiency and suppression of side reactions.[2]

Reaction Scheme:

G reactant1 2-Fluoro-5-methylpyridine- 3-carboxylic acid plus1 + reactant2 Aryl-NH2 (e.g., 4-methoxyaniline) arrow -> conditions EDC, HOBt DIPEA, DMF Room Temp product N-(Aryl)-2-fluoro-5-methyl- pyridine-3-carboxamide G reactant1 N-Aryl-2-fluoro-5-methyl- 6-bromopyridine-3-carboxamide plus1 + reactant2 Aryl-B(OH)2 arrow -> conditions Pd(PPh3)4, K2CO3 Dioxane/H2O Heat product N,6-Diaryl-2-fluoro- 5-methylpyridine-3-carboxamide

References

Topic: Reaction Conditions for 2-Fluoro-5-methylpyridine-3-carboxylic Acid Amidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Amidation of an Electron-Deficient Heterocycle

The synthesis of amide bonds is arguably the most frequently performed reaction in medicinal chemistry.[1][2] Pyridine carboxamides, in particular, are privileged scaffolds found in numerous pharmaceuticals and agrochemicals due to their unique physicochemical properties and ability to engage in critical hydrogen bonding interactions. 2-Fluoro-5-methylpyridine-3-carboxylic acid is a valuable building block, but its electronic nature presents specific challenges to achieving efficient and high-yielding amidation.

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, mechanistically-grounded understanding of how to approach this transformation. We will dissect the "why" behind reagent selection and procedural choices, empowering you to troubleshoot and adapt these protocols for your specific amine coupling partners.

Mechanistic Insights & Key Strategic Considerations

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, typically resulting in the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, the reaction necessitates the activation of the carboxylic acid to create a highly electrophilic species that is susceptible to nucleophilic attack by the amine.

The Core Challenge: An Electron-Deficient Pyridine Ring

The substrate, this compound, is electronically challenging. The pyridine nitrogen and the C2-fluorine atom are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This has two primary consequences for the amidation reaction:

  • Reduced Carboxylate Nucleophilicity: The inductive effects decrease the nucleophilicity of the carboxylate anion, making the initial activation step with the coupling reagent slower compared to electron-rich or neutral carboxylic acids.

  • Increased Carbonyl Electrophilicity: While the carbonyl carbon of the activated intermediate is highly electrophilic, the overall reaction kinetics are often dictated by the initial activation step.

These electronic properties demand more robust activation strategies than those used for simple aliphatic or benzoic acids.[4][5]

Selecting the Activation Strategy

The choice of coupling reagent is the most critical decision in the entire process. The main families of reagents are carbodiimides and onium salts (uronium/aminium/phosphonium).

  • Carbodiimides (e.g., EDC, DCC): These reagents activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is reactive but can be prone to side reactions, such as rearrangement to a stable N-acylurea or racemization if the substrate is chiral.[6][7] For challenging substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often essential to trap the O-acylisourea and form a more reactive and stable active ester.[7]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally considered superior for difficult couplings.[8][9] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole core is believed to accelerate the coupling through a neighboring group effect, enhancing the rate of amidation even with poorly nucleophilic amines.[10] For an electron-deficient substrate like this compound, HATU is often the reagent of choice to ensure high conversion and yield.[8][9]

The Indispensable Role of the Base

A non-nucleophilic organic base is crucial for two reasons:

  • Carboxylate Formation: It facilitates the deprotonation of the carboxylic acid, forming the carboxylate anion needed to react with the coupling reagent.[11]

  • Acid Scavenging: It neutralizes the acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride, or the proton released from the amine upon amide formation), driving the equilibrium towards the product.

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an ideal choice. Its steric bulk renders it non-nucleophilic, preventing it from competing with the desired amine in attacking the activated ester.[10] Triethylamine (TEA) can also be used, but it is slightly more nucleophilic and can sometimes lead to side products.

Choosing the Right Reaction Environment

The solvent must be aprotic and polar enough to dissolve all reactants.

  • N,N-Dimethylformamide (DMF): The most common solvent for amide couplings due to its high polarity and ability to dissolve a wide range of organic molecules.[10]

  • Dichloromethane (DCM) & Acetonitrile (MeCN): Also effective, though sometimes less efficient for sparingly soluble starting materials.

  • Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) are being explored as more sustainable replacements for DMF and DCM in amide coupling reactions.[12][13]

Visualizing the Reaction Pathway and Workflow

To better understand the process, the following diagrams illustrate the general mechanism of amide coupling and the typical experimental workflow.

Amide Coupling Mechanism General Mechanism of Carboxylic Acid Activation and Amidation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-Ester, O-Acylisourea) RCOOH->ActiveEster + Coupling Agent + Base Base Base (e.g., DIPEA) CouplingAgent Coupling Reagent (e.g., HATU, EDC) Amide Amide Product (R-CONH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproducts Byproducts (e.g., Tetramethylurea, DCU)

Caption: General mechanism of coupling agent-mediated amidation.

Experimental Workflow General Experimental Workflow for Amidation Reagents 1. Dissolve Acid in Anhydrous Solvent Activation 2. Add Base & Coupling Reagent (Pre-activation) Reagents->Activation Coupling 3. Add Amine (Stir at RT) Activation->Coupling Monitor 4. Monitor Reaction (TLC / LC-MS) Coupling->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Purify Product (Column Chromatography) Workup->Purify Analyze 7. Characterize (NMR, MS) Purify->Analyze

Caption: A typical laboratory workflow for amide synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amidation of this compound.

Protocol 1: High-Efficiency Coupling with HATU (Recommended)

This method is the gold standard for challenging substrates, consistently providing high yields.[8]

Materials:

Reagent M.W. Molar Eq.
This compound 155.13 1.0
Amine (R-NH₂) - 1.1 - 1.2
HATU 380.23 1.1
DIPEA 129.24 2.5 - 3.0

| Anhydrous DMF | - | - |

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF (approx. 0.1-0.2 M concentration relative to the acid). Stir until all solids have dissolved.

  • Activation: To the stirred solution, add HATU (1.1 eq.) followed by DIPEA (2.5-3.0 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color or consistency as the active ester forms.

  • Amine Addition: Add the desired amine (1.1-1.2 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[14]

Protocol 2: EDC/HOBt Mediated Coupling

A more cost-effective, classic approach. This may require longer reaction times or gentle heating for the electron-deficient substrate.

Materials:

Reagent M.W. Molar Eq.
This compound 155.13 1.0
Amine (R-NH₂) - 1.2
EDC·HCl 191.70 1.2
HOBt 135.12 1.2
DIPEA or TEA - 3.0

| Anhydrous DCM or DMF | - | - |

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.2 eq.).

  • Dissolution: Add anhydrous DCM or DMF (0.1-0.2 M) and stir to dissolve. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add DIPEA or TEA (3.0 eq.) to the mixture.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cold solution. A mild exotherm may be observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Workup:

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, perform an extractive workup as described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary of Protocols

FeatureProtocol 1 (HATU)Protocol 2 (EDC/HOBt)
Coupling Reagent HATUEDC·HCl
Additive None requiredHOBt
Base DIPEADIPEA or TEA
Typical Solvent DMFDCM, DMF
Temperature Room Temperature0 °C to Room Temp (or heat)
Typical Time 2-12 hours12-24 hours
Pros High efficiency, fast, reliable for difficult substrates, low side reactions.[9][10]Cost-effective, readily available reagents, water-soluble byproducts (EDC).[6][7]
Cons Higher cost, byproduct (tetramethylurea) can be difficult to remove.Slower, may give lower yields with this specific substrate, potential for side reactions.

Concluding Remarks

The successful amidation of this compound is highly achievable with a rational selection of reagents. Due to the electron-deficient nature of the pyridine core, robust activation is paramount. The HATU-mediated protocol is strongly recommended for its efficiency and reliability, providing a clear and rapid path to the desired amide products. The EDC/HOBt method remains a viable and economical alternative, though it may require more optimization for specific amine partners. By understanding the underlying chemical principles, researchers can confidently synthesize these valuable molecular building blocks for application in drug discovery and beyond.

References

A Comprehensive Guide to the Analytical Characterization of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

2-Fluoro-5-methylpyridine-3-carboxylic acid is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. As a fluorinated heterocyclic compound, it serves as a valuable building block for the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atom can critically influence molecular properties such as metabolic stability, lipophilicity, and binding affinity, making its precise structural confirmation and purity assessment paramount.

This guide provides a comprehensive overview of the essential analytical techniques required for the unambiguous characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, field-tested protocols for a multi-faceted analytical approach. The methodologies described herein ensure structural integrity, confirm identity, and establish purity, forming a self-validating system for quality control and regulatory compliance.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before commencing any analytical workflow. The following table summarizes key physicochemical data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-Fluoro-5-methylnicotinic acid[1]
CAS Number 1042986-00-4[1][2]
Molecular Formula C₇H₆FNO₂[3][4]
Molecular Weight 155.13 g/mol [3]
Appearance Typically a solid powder
Functional Groups Carboxylic acid, Fluoro, Nitrogen Heterocycle[4]

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of the target compound. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.

Causality Behind Experimental Choices:

  • ¹H NMR provides information on the number, environment, and connectivity of protons.

  • ¹³C NMR identifies all unique carbon atoms in the molecule.

  • ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine atom, a key structural feature.

  • The choice of a deuterated solvent like DMSO-d₆ is strategic; it readily dissolves the polar carboxylic acid and its labile acidic proton can be observed, which might otherwise exchange in solvents like D₂O.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

    • ¹⁹F NMR: Acquire 64-128 scans. An external standard such as CFCl₃ (δ 0.00 ppm) or an internal standard can be used for chemical shift referencing.

Expected Data Interpretation:

  • ¹H NMR: Expect distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl (-CH₃) group protons, and a broad singlet for the carboxylic acid (-COOH) proton. The aromatic protons will exhibit splitting due to proton-proton and proton-fluorine coupling. The methyl protons typically appear around 2.1-2.4 ppm.[5]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[6] The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like carboxylic acids, which can be readily analyzed in either positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻).

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. The most common fragmentation for carboxylic acids involves the loss of the hydroxyl group or the entire carboxyl group.[7]

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography: Use a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a gradient from 5% to 95% Solvent B over 5-10 minutes.

  • MS Detection:

    • Ionization Mode: ESI (positive and negative modes).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

Expected Data Interpretation:

  • Full Scan MS:

    • Positive Mode: Expect a prominent ion at m/z 156.04 ([M+H]⁺).

    • Negative Mode: Expect a prominent ion at m/z 154.03 ([M-H]⁻).

  • Fragmentation: Key fragments may correspond to the loss of H₂O (M-18), CO₂ (M-44), or the entire COOH group (M-45).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern solid-state sampling technique that requires minimal sample preparation and provides high-quality spectra.

  • Characteristic Bands: Carboxylic acids have several highly characteristic absorption bands, making them easily identifiable. The O-H stretch is notably broad due to strong hydrogen bonding between molecules in the solid state.[8]

Protocol 3: FT-IR Analysis using ATR

  • Background Scan: Ensure the ATR crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch 3300 - 2500Very broad, due to hydrogen-bonded carboxylic acid dimer[9]
C-H Stretch (Aromatic) 3100 - 3000Sharp, medium intensity
C-H Stretch (Alkyl) 3000 - 2850Sharp, medium intensity
C=O Stretch (Carbonyl) 1730 - 1700Strong, sharp[8]
C=C / C=N Stretch 1600 - 1450Medium to strong, aromatic ring vibrations
C-O Stretch 1320 - 1210Strong, coupled with O-H in-plane bend[8]
C-F Stretch 1250 - 1000Strong, sharp
O-H Bend (Out-of-plane) 960 - 900Broad, medium intensity[8]

Chromatographic Techniques for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical ingredients and intermediates.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the most common mode for separating small organic molecules. A nonpolar stationary phase (C18) is used with a polar mobile phase.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust method for quantification.

  • Acidified Mobile Phase: Adding an acid (like formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group.[10] This ensures that the analyte is in a single, neutral form, resulting in better peak shape and reproducible retention times.

Protocol 4: Reversed-Phase HPLC Method for Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Maintain column temperature at 30 °C.

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Elution Program:

    • Isocratic: A 70:30 (A:B) mixture can be used as a starting point.

    • Gradient (for complex samples): Start at 95:5 (A:B), hold for 2 min, ramp to 5:95 (A:B) over 15 min, hold for 3 min.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Workflow for Analytical Characterization

The following diagram illustrates the logical flow of experiments to achieve a comprehensive characterization of the target compound.

G cluster_0 Structural Elucidation cluster_1 Purity & Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Report Certificate of Analysis (Complete Characterization) NMR->Report Confirms Structure & Mol. Weight MS Mass Spectrometry (LC-MS, HRMS) MS->Report Confirms Structure & Mol. Weight IR FT-IR Spectroscopy IR->Report Confirms Functional Groups HPLC HPLC-UV (Purity Assay) HPLC->Report Determines Purity Thermal Thermal Analysis (DSC/TGA) Thermal->Report Confirms Melting Point & Stability Sample Test Sample: 2-Fluoro-5-methylpyridine- 3-carboxylic acid Sample->NMR Sample->MS Sample->IR Sample->HPLC Sample->Thermal

Caption: Logical workflow for the complete analytical characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure its identity, structure, and purity. The protocols outlined in this guide, spanning spectroscopy, chromatography, and thermal analysis, form a robust and self-validating framework. By systematically applying these methods, researchers and developers can generate a comprehensive data package, providing a high degree of confidence in the quality of this important chemical building block.

References

Application Notes & Protocols: The Strategic Application of 2-Fluoro-5-methylpyridine-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Fluorinated Pyridines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly enhance the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile of a drug candidate.[1][3][4]

Among the myriad of fluorinated heterocycles, fluorinated pyridines have emerged as "privileged scaffolds." The pyridine ring itself is a ubiquitous feature in numerous approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. When functionalized with fluorine, these pyridine derivatives offer a powerful toolkit for medicinal chemists to overcome common developmental challenges, such as rapid metabolic degradation.[2][3] This guide focuses on a particularly versatile building block: 2-Fluoro-5-methylpyridine-3-carboxylic acid . Its unique arrangement of functional groups—a reactive carboxylic acid for chain extension, a strategically placed fluorine atom to modulate electronics and block metabolism, and a methyl group to probe steric pockets—makes it an invaluable starting material for creating novel bioactive molecules.

The Strategic Advantage of this compound

The utility of this compound (CAS 885267-35-6) stems from the synergistic interplay of its constituent parts.

  • The Carboxylic Acid (C3 position): This functional group is the primary anchor for synthetic elaboration. It serves as a highly reliable electrophilic handle for forming robust amide bonds—the most common linkage in peptide and protein structures and a frequent component of small-molecule drugs. This allows for the systematic exploration of chemical space through the introduction of diverse amine-containing fragments.

  • The Fluoro Group (C2 position): The fluorine atom at the 2-position exerts a strong electron-withdrawing effect, which can modulate the pKa of the pyridine nitrogen and influence the overall electronic character of the ring system. Critically, the C-F bond is exceptionally stable and resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation.[4] Placing the fluorine adjacent to the nitrogen can shield the ring from metabolic attack.

  • The Methyl Group (C5 position): This small alkyl group increases the lipophilicity of the molecule, which can aid in cell membrane permeability.[2] Furthermore, it provides a degree of steric bulk that can be exploited to achieve selective binding to a target protein by probing specific hydrophobic pockets within the active site.

This combination makes the molecule an ideal starting point for generating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and G-protein coupled receptors.

Core Application: Carbodiimide-Mediated Amide Bond Synthesis

The most direct and powerful application of this compound is its use in the synthesis of amide derivatives. Direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[5] Therefore, a coupling agent is required to "activate" the carboxylic acid. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[5]

The general workflow involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary or secondary amine to form the desired amide bond. The process is often catalyzed by an additive like 4-Dimethylaminopyridine (DMAP).

Below is a diagram illustrating the general workflow for synthesizing a library of amide derivatives from this key starting material.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Process cluster_3 Final Product A 2-Fluoro-5-methylpyridine- 3-carboxylic acid C Amide Coupling (EDC, DMAP, DCM) A->C B Amine Library (R-NH2) B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Bioactive Amide Derivative E->F

Caption: General workflow for the synthesis of bioactive amides.

Detailed Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-5-methylnicotinamide

This protocol provides a representative example of an amide coupling reaction using benzylamine. It can be readily adapted for a wide range of primary and secondary amines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes (or equivalent solvent system)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM).

    • Expert Insight: Anhydrous conditions are crucial as water can hydrolyze the activated O-acylisourea intermediate, reducing the yield of the desired amide.[5]

  • Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq), followed by Benzylamine (1.1 eq). Stir the solution at room temperature for 5 minutes.

  • Activation and Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Expert Insight: The reaction is initiated at 0 °C to control the initial exotherm from the activation step. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Expert Insight: The acid wash removes unreacted amine and DMAP. The bicarbonate wash removes any remaining unreacted carboxylic acid and the acidic byproduct of EDC.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure N-benzyl-2-fluoro-5-methylnicotinamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Insight: The Role of the Coupling Agent

Understanding the mechanism of activation is key to troubleshooting and optimizing the synthesis. The carbodiimide (EDC) is the engine of this reaction.

G A Carboxylic Acid (R-COOH) C O-Acylisourea (Active Intermediate) A->C + B EDC B->C Activation E Tetrahedral Intermediate C->E + Nucleophilic Attack D Amine (R'-NH2) D->E F Amide Product (R-CONH-R') E->F Collapse G EDU (Byproduct) E->G Proton Transfer & Elimination

Caption: Mechanism of EDC-mediated amide coupling.

The carboxylic acid first adds to one of the C=N double bonds of EDC, forming the highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The amine then acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the N,N'-disubstituted urea byproduct (EDU, which is water-soluble in the case of EDC) and forming the stable amide bond.[5]

Representative Data

Following the successful execution of the protocol, the synthesized compound would be characterized. The table below presents expected (hypothetical) data for the product, N-benzyl-2-fluoro-5-methylnicotinamide.

ParameterValue
Appearance White to off-white solid
Yield 85-95% (typical)
Molecular Formula C₁₄H₁₃FN₂O
Molecular Weight 244.27 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, 1H), 7.60 (d, 1H), 7.30-7.45 (m, 5H), 6.80 (br s, 1H, NH), 4.65 (d, 2H), 2.35 (s, 3H)
HRMS (ESI+) Calculated for [M+H]⁺: 245.1085; Found: 245.1088

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed fluorine and methyl groups offer intrinsic advantages for improving the drug-like properties of resulting molecules. The presence of a versatile carboxylic acid handle allows for its straightforward and efficient incorporation into a multitude of scaffolds via robust and well-understood amide coupling chemistry. The protocols and insights provided herein serve as a practical guide for researchers, scientists, and drug development professionals aiming to leverage this powerful reagent in the synthesis of the next generation of bioactive molecules.

References

scale-up synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The described three-step synthetic pathway is designed for high yield and purity, with a focus on practical execution and safety at a laboratory scale with clear considerations for industrial scale-up. This guide is intended for researchers, chemists, and process development professionals in the drug development and fine chemical industries.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

Fluorine-containing heterocycles are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS No: 1042986-00-4) is a valuable intermediate used in the synthesis of a variety of biologically active compounds.[2][3][4] Its structural motifs are found in inhibitors and other pharmacologically relevant molecules. The development of a scalable and economically viable synthetic route is crucial for enabling its broader application in drug discovery and development programs.

This document outlines a reliable three-step synthesis beginning from a commercially available aminopyridine, proceeding through a key fluorination step, and concluding with a selective oxidation to yield the target carboxylic acid.

Overview of the Synthetic Strategy

The synthesis is designed as a three-step sequence, prioritizing commercially available starting materials, robust reactions, and straightforward purifications.

  • Diazotization and Fluorination (Balz-Schiemann Reaction): The synthesis commences with the conversion of 2-Amino-3,5-dimethylpyridine to its corresponding diazonium salt, followed by a Balz-Schiemann reaction to introduce the fluorine atom at the 2-position, yielding 2-Fluoro-3,5-dimethylpyridine. This classic reaction remains a reliable method for the preparation of aryl fluorides from anilines.[5]

  • Selective Oxidation: The subsequent and final step involves the selective oxidation of the methyl group at the 3-position of 2-Fluoro-3,5-dimethylpyridine to a carboxylic acid using potassium permanganate. This powerful oxidizing agent is well-suited for converting alkyl side chains on aromatic rings to carboxylic acids.[2][6]

The overall synthetic pathway is depicted below:

Synthetic_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Oxidation 2-Amino-3,5-dimethylpyridine 2-Amino-3,5-dimethylpyridine 2-Fluoro-3,5-dimethylpyridine 2-Fluoro-3,5-dimethylpyridine 2-Amino-3,5-dimethylpyridine->2-Fluoro-3,5-dimethylpyridine 1. NaNO2, HBF4 2. Heat 2-Fluoro-5-methylpyridine-3-carboxylic_acid 2-Fluoro-5-methylpyridine-3-carboxylic_acid 2-Fluoro-3,5-dimethylpyridine->2-Fluoro-5-methylpyridine-3-carboxylic_acid KMnO4, H2O, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2-Amino-3,5-dimethylpyridine≥98%Commercially Available
Tetrafluoroboric acid (HBF4)48 wt. % in H2OCommercially Available
Sodium nitrite (NaNO2)ACS Reagent, ≥97%Commercially Available
Diethyl etherAnhydrousCommercially Available
Potassium permanganate (KMnO4)ACS Reagent, ≥99%Commercially Available
Sodium bisulfite (NaHSO3)Reagent GradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous sodium sulfateACS GradeCommercially Available

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH meter or pH strips

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Step 1: Synthesis of 2-Fluoro-3,5-dimethylpyridine

Reaction: 2-Amino-3,5-dimethylpyridine + NaNO2/HBF4 → 2-Fluoro-3,5-dimethylpyridine

Protocol:

  • Reactor Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Initial Charge: Charge the flask with 2-Amino-3,5-dimethylpyridine (50.0 g, 0.409 mol) and water (200 mL). Stir to form a slurry.

  • Acidification: Cool the mixture to 0 °C using an ice-salt bath. Slowly add tetrafluoroboric acid (48% aqueous solution, 108 g, 0.59 mol) via the addition funnel, maintaining the internal temperature below 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (29.7 g, 0.430 mol) in water (60 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the temperature remains between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Isolation of Diazonium Salt: The resulting precipitate of the diazonium tetrafluoroborate salt is collected by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL), followed by cold diethyl ether (2 x 50 mL).

  • Thermal Decomposition (Schiemann Reaction): Carefully transfer the moist diazonium salt to a flask equipped for distillation. Gently heat the solid under vacuum. The decomposition will start, and the product, 2-Fluoro-3,5-dimethylpyridine, will distill over. Caution: The decomposition can be exothermic.

  • Purification: The collected distillate can be further purified by fractional distillation if necessary. Expected yield: 60-70%.

Step 2: Synthesis of this compound

Reaction: 2-Fluoro-3,5-dimethylpyridine + KMnO4 → this compound

Protocol:

  • Reactor Setup: In a 2 L jacketed reactor equipped with an overhead stirrer, reflux condenser, and thermocouple, add 2-Fluoro-3,5-dimethylpyridine (25.0 g, 0.199 mol) and water (500 mL).

  • Oxidation: Heat the mixture to 80 °C. Add potassium permanganate (78.8 g, 0.499 mol) portion-wise over 2-3 hours, maintaining the temperature between 80-90 °C. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, continue to heat the mixture at 90 °C for an additional 4-6 hours, or until HPLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO2) precipitate through a pad of celite, and wash the filter cake with hot water (2 x 100 mL).

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Precipitation of Product: Cool the filtrate to 10-15 °C in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. A white precipitate will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 50 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight. Expected yield: 75-85%.

Scale-Up Considerations

  • Thermal Management: The diazotization and oxidation steps are exothermic. For larger scale synthesis, a jacketed reactor with efficient cooling is essential to maintain temperature control.

  • Reagent Addition: The portion-wise or slow continuous addition of reagents (sodium nitrite and potassium permanganate) is critical for safety and selectivity on a larger scale.

  • MnO2 Filtration: The filtration of the fine manganese dioxide precipitate can be slow. The use of a filter press or a centrifuge would be more efficient in a production environment.

  • Waste Management: The oxidation reaction generates a significant amount of manganese dioxide waste, which needs to be disposed of in accordance with local regulations.

Product Characterization

AnalysisSpecification
Appearance White to off-white solid
Purity (HPLC) ≥98%
Melting Point To be determined
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (MS) [M+H]⁺ consistent with C₇H₆FNO₂

Safety and Hazard Management

All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[7]

  • Tetrafluoroboric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Sodium Nitrite: Oxidizer. Toxic if swallowed.

  • Diazonium Salts: Potentially explosive when dry. Handle with care and do not allow to dry completely before the decomposition step.

  • Potassium Permanganate: Strong oxidizer.[8] Contact with combustible materials may cause fire.[9][10][11][12][13] Harmful if swallowed and causes severe skin burns and eye damage.[10]

A detailed risk assessment should be performed before commencing any work.[7] Emergency procedures, including access to safety showers and eyewash stations, should be in place.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Oxidation A Charge 2-Amino-3,5-dimethylpyridine B Cool to 0°C A->B C Add HBF4 B->C D Add NaNO2 solution C->D E Filter Diazonium Salt D->E F Thermal Decomposition E->F G Collect 2-Fluoro-3,5-dimethylpyridine F->G H Charge 2-Fluoro-3,5-dimethylpyridine & Water G->H Intermediate Product I Heat to 80°C H->I J Add KMnO4 I->J K Heat at 90°C J->K L Cool and Filter MnO2 K->L M Acidify Filtrate L->M N Filter and Dry Product M->N O O N->O Final Product: this compound

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for Enzymatic Reactions Involving 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Enzymatic Modification of Fluorinated Pyridines

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated heterocycles represent a cornerstone of molecular design. The strategic incorporation of fluorine atoms into a pyridine scaffold, as seen in 2-Fluoro-5-methylpyridine-3-carboxylic acid, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Enhanced metabolic stability, increased binding affinity, and altered lipophilicity are just some of the benefits that drive the widespread use of these motifs.[1] this compound itself is recognized as a valuable building block and potential inhibitor in various biological pathways.[3]

However, the chemical modification of such highly functionalized molecules can be challenging, often requiring harsh reaction conditions that may compromise functional group tolerance and stereoselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative. Enzymes operate under mild aqueous conditions with exquisite chemo-, regio-, and stereoselectivity, making them ideal tools for the precise modification of complex pharmaceutical intermediates.

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential enzymatic transformations of this compound. While specific literature on the enzymatic reactions of this exact substrate is nascent, the protocols and applications detailed herein are founded on well-established principles of biocatalysis with analogous substrates. These notes are designed to provide both a conceptual framework and practical, actionable protocols to explore the enzymatic derivatization of this and similar fluorinated pyridine carboxylic acids.

Section 1: Enzymatic Esterification for Prodrug Synthesis and Polarity Modulation

Scientific Rationale: Esterification of the carboxylic acid moiety is a primary strategy for developing prodrugs with enhanced bioavailability or for tuning the solubility of a lead compound. Lipases are a robust class of enzymes that are widely used in industrial biocatalysis for their ability to catalyze ester synthesis in non-aqueous environments with high efficiency.[4][5] Immobilized lipases, such as Novozym® 435 (immobilized Candida antarctica Lipase B), are particularly advantageous due to their stability and reusability.[6]

Application: Synthesis of Ethyl 2-Fluoro-5-methylnicotinate

This protocol details the synthesis of the ethyl ester of this compound, a modification that increases lipophilicity and can be a crucial step in creating more cell-permeable derivatives.

Experimental Workflow: Lipase-Catalyzed Esterification

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up prep_substrate Dissolve Substrate (2-Fluoro-5-methylpyridine- 3-carboxylic acid) in Solvent prep_alcohol Add Alcohol (Ethanol) prep_substrate->prep_alcohol prep_enzyme Add Immobilized Lipase (e.g., Novozym® 435) prep_alcohol->prep_enzyme prep_drying Add Molecular Sieves (to remove water) prep_enzyme->prep_drying reaction Incubate with Shaking (e.g., 50°C, 200 rpm) prep_drying->reaction monitoring Monitor Conversion (TLC, HPLC, or GC) reaction->monitoring workup Filter to Remove Enzyme monitoring->workup purification Purify Product (e.g., Column Chromatography) workup->purification

Caption: Workflow for lipase-catalyzed esterification.

Detailed Protocol: Esterification
  • Reagent Preparation:

    • To a 50 mL screw-cap flask, add this compound (1.0 mmol, 155.13 mg).

    • Add 20 mL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene). Dissolve the substrate completely.

    • Add ethanol (3.0 mmol, 175 µL), representing a 3-fold molar excess.

    • Add 3Å molecular sieves (1.0 g) to sequester the water produced during the reaction, thereby driving the equilibrium towards the ester product.

  • Enzymatic Reaction:

    • Add the immobilized lipase, Novozym® 435 (100 mg).

    • Seal the flask and place it in an orbital shaker set to 50°C and 200 rpm.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

    • A typical reaction time is 24-48 hours.

  • Work-up and Purification:

    • Once the reaction has reached completion (or equilibrium), filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

ParameterRecommended ConditionRationale
EnzymeNovozym® 435 (Immobilized C. antarctica Lipase B)High stability, broad substrate scope, and proven efficacy in organic media.[6]
Substrate Concentration50 mMBalances reaction rate with substrate solubility.
Alcohol:Acid Ratio3:1 (molar ratio)A molar excess of the alcohol pushes the reaction equilibrium towards the ester product.
SolventMethyl tert-butyl ether (MTBE)A water-immiscible solvent that is favored for lipase-catalyzed reactions.
Temperature50°COptimal for Novozym® 435 activity and stability.
Water Removal3Å Molecular SievesEssential for shifting the reaction equilibrium to favor ester synthesis over hydrolysis.[5]

Section 2: Enzymatic Amidation via Carboxylic Acid Reductase (CAR) Promiscuity

Scientific Rationale: Amide bond formation is one of the most critical reactions in pharmaceutical chemistry. While lipases can catalyze amidation, Carboxylic Acid Reductases (CARs) have emerged as fascinating biocatalysts for this transformation. CARs activate carboxylic acids by forming an acyl-adenylate intermediate at the expense of ATP.[7][8] In their canonical reaction, this intermediate is reduced to an aldehyde. However, in the absence of the reducing cofactor NADPH, the activated acyl-adenylate can be intercepted by an amine nucleophile to form an amide bond, showcasing the enzyme's promiscuous activity.[8] This method provides a novel, ATP-driven route to amides under aqueous conditions.

Application: Synthesis of N-benzyl-2-fluoro-5-methylnicotinamide

This protocol describes the synthesis of a benzylamide derivative, a common structural motif in bioactive molecules.

Logical Relationship: CAR-Mediated Amidation

Amidation_Pathway sub 2-Fluoro-5-methylpyridine- 3-carboxylic acid car CAR (Adenylation Domain) sub->car binds atp ATP atp->car binds amp_ppi AMP + PPi car->amp_ppi releases adenylate Acyl-Adenylate Intermediate car->adenylate activates amine Amine (R-NH2) adenylate->amine Nucleophilic Attack (Promiscuous Reaction) amide Amide Product adenylate->amide amine->amide

Caption: CAR-mediated promiscuous amidation pathway.

Detailed Protocol: Amidation
  • Reagent Preparation:

    • In a 1.5 mL microcentrifuge tube, prepare a 1 mL reaction mixture in 50 mM HEPES buffer (pH 7.5).

    • Add this compound to a final concentration of 10 mM.

    • Add benzylamine to a final concentration of 20 mM.

    • Add ATP to a final concentration of 15 mM.

    • Add MgCl₂ to a final concentration of 10 mM.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a purified Carboxylic Acid Reductase (CAR) enzyme (e.g., from Nocardia iowensis) to a final concentration of 1-2 µM.

    • Incubate the reaction at 30°C with gentle mixing.

    • Crucially, do not add NADPH to the reaction mixture.

  • Reaction Monitoring:

    • Monitor the formation of the amide product by taking time-point samples (e.g., every 2-4 hours) and quenching the reaction with an equal volume of acetonitrile.

    • Analyze the quenched samples by HPLC or LC-MS.

  • Work-up and Purification:

    • For small-scale reactions, the product can be quantified directly by HPLC.

    • For preparative scale, the reaction can be quenched by adding acetonitrile, centrifuged to remove precipitated protein, and the supernatant concentrated.

    • The product can then be purified by reverse-phase HPLC.

ParameterRecommended ConditionRationale
EnzymeCarboxylic Acid Reductase (CAR)Catalyzes ATP-dependent activation of the carboxylic acid.[8]
Buffer50 mM HEPES, pH 7.5A standard buffer that maintains a stable pH for enzyme activity.
CofactorsATP, Mg²⁺ATP is required for the adenylation step; Mg²⁺ is a crucial cofactor for CARs.[7]
Key OmissionNo NADPH Prevents the canonical reduction to the aldehyde, allowing for the promiscuous amidation reaction.[8]
Temperature30°CA mild temperature that preserves enzyme stability and activity.

Section 3: Biocatalytic Reduction to the Corresponding Alcohol

Scientific Rationale: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation that provides access to a different class of chemical building blocks. Chemically, this often requires harsh reducing agents. Biocatalytically, this can be achieved using a multi-enzyme cascade involving a Carboxylic Acid Reductase (CAR) and an Alcohol Dehydrogenase (ADH).[9] The CAR first reduces the carboxylic acid to the corresponding aldehyde, which is then immediately reduced to the alcohol by the ADH. This cascade is driven by ATP and NADPH.[10][11]

Application: Synthesis of (2-Fluoro-5-methylpyridin-3-yl)methanol

This protocol outlines the two-step, one-pot enzymatic reduction of the carboxylic acid to the primary alcohol.

Experimental Pathway: Two-Enzyme Reduction Cascade

Reduction_Cascade cluster_main Main Reaction Pathway cluster_cofactors cluster_regen Cofactor Regeneration System Substrate 2-Fluoro-5-methylpyridine- 3-carboxylic acid CAR CAR Substrate->CAR Aldehyde Intermediate Aldehyde CAR->Aldehyde AMP_PPi AMP + PPi CAR->AMP_PPi NADP_out1 NADP+ CAR->NADP_out1 ADH ADH Aldehyde->ADH Product (2-Fluoro-5-methylpyridin- 3-yl)methanol ADH->Product NADP_out2 NADP+ ADH->NADP_out2 ATP ATP ATP->CAR NADPH_in1 NADPH NADPH_in1->CAR GDH GDH (Cofactor Regeneration) NADP_out1->GDH NADPH_in2 NADPH NADPH_in2->ADH NADP_out2->GDH GDH->NADPH_in1 GDH->NADPH_in2 Gluconolactone Glucono-δ-lactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Two-enzyme cascade for carboxylic acid reduction.

Detailed Protocol: Reduction
  • Reagent Preparation:

    • In a 10 mL vial, prepare a 5 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.0).

    • Add this compound to a final concentration of 10 mM.

    • Add ATP to a final concentration of 12 mM.

    • Add MgCl₂ to a final concentration of 10 mM.

    • Add NADPH to a catalytic amount (e.g., 1 mM).

  • Cofactor Regeneration System:

    • To ensure a continuous supply of NADPH, add a cofactor regeneration system. A common choice is the glucose/glucose dehydrogenase (GDH) system.

    • Add D-glucose to a final concentration of 50 mM.

    • Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 U/mL.

  • Enzymatic Reaction:

    • Add the purified Carboxylic Acid Reductase (CAR) enzyme (1-2 µM).

    • Add a suitable Alcohol Dehydrogenase (ADH) known to act on aromatic aldehydes (e.g., from Saccharomyces cerevisiae) to a final concentration of 1-2 µM.

    • Incubate the reaction at 30°C with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the disappearance of the starting material and the formation of the alcohol product by HPLC or LC-MS.

    • Once the reaction is complete, quench by adding an equal volume of ethyl acetate.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for further purification if necessary.

ParameterRecommended ConditionRationale
EnzymesCAR + ADHA two-enzyme cascade where CAR generates the aldehyde intermediate and ADH reduces it to the final alcohol product.[9]
Cofactor RegenerationGlucose/Glucose Dehydrogenase (GDH)Makes the process economically viable by recycling the expensive NADPH cofactor.
Substrate Concentration10 mMA starting point to avoid potential substrate inhibition of the enzymes.
Temperature30°CA compromise temperature to ensure the stability and concurrent activity of all three enzymes in the cascade.

Section 4: Prospective Enzymatic Hydroxylation of the Pyridine Ring

Scientific Rationale: The regioselective hydroxylation of aromatic rings is a synthetically challenging yet highly valuable transformation. In nature, monooxygenase enzymes perform this chemistry with remarkable precision.[12][13][14] For pyridine derivatives, specific hydroxylases have been identified that can introduce a hydroxyl group at a specific position on the ring.[13][15] For instance, certain bacterial strains have been shown to hydroxylate nicotinic acid derivatives at the C2 or C6 positions.[15] Exploring the activity of such enzymes on this compound could yield novel, highly functionalized derivatives that would be difficult to access through traditional chemical synthesis. This remains a more exploratory area but holds significant potential for generating novel intellectual property.

This application is presented as a prospective research direction rather than a detailed protocol, as it would require screening of various monooxygenases or metabolic engineering of host strains. The general approach would involve using whole cells of microorganisms known to possess pyridine ring hydroxylating activity (e.g., certain Pseudomonas or Ralstonia species) or purified hydroxylase enzymes with the substrate of interest.[12][15]

Conclusion and Future Outlook

The application of biocatalysis to the synthesis and modification of this compound opens a rich field of possibilities for drug development and fine chemical synthesis. The protocols outlined in this guide for esterification, amidation, and reduction provide robust starting points for researchers to generate a diverse array of derivatives. These enzymatic methods offer significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. While direct enzymatic hydroxylation remains a frontier, the rapid advances in enzyme discovery and engineering suggest that this will soon become a viable synthetic tool. By embracing these biocatalytic strategies, scientists can accelerate the discovery and development of novel molecules with enhanced properties and functions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic building block. As a key intermediate in medicinal chemistry, achieving a high-yield, reproducible synthesis is critical.

This document moves beyond a simple protocol, offering a deep dive into the reaction's mechanics, troubleshooting common issues, and answering frequently asked questions. Our goal is to empower you with the scientific understanding needed to optimize this synthesis in your own laboratory.

Section 1: The Core Synthesis Pathway: Directed ortho-Metalation (DoM)

The most common and regioselective method for synthesizing this compound is through a Directed ortho-Metalation (DoM) of 2-fluoro-5-methylpyridine, followed by quenching with an electrophile (carbon dioxide).

Mechanism Overview: The DoM strategy relies on a directing metalation group (DMG) on an aromatic ring to guide a strong organolithium base to deprotonate a specific ortho-position.[1][2] In the case of 2-fluoro-5-methylpyridine, the fluorine atom at the C2 position is a moderately strong DMG. The pyridine nitrogen also plays a crucial role in coordinating the lithium cation, further enhancing the acidity of the adjacent protons. This coordination establishes a complex-induced proximity effect (CIPE), making the C3 proton the most acidic and susceptible to deprotonation.[3]

Once the highly reactive 3-lithiated intermediate is formed, it is quenched with carbon dioxide (typically from dry ice) to form the corresponding lithium carboxylate salt. An aqueous acidic workup then protonates the salt to yield the final carboxylic acid product.

Synthesis_Pathway SM 2-Fluoro-5-methylpyridine Base Strong Base (e.g., LDA, n-BuLi) THF, -78 °C Intermediate 3-Lithio-2-fluoro- 5-methylpyridine Base->Intermediate Lithiation (DoM) Quench 1. CO₂ (Dry Ice) 2. H₃O⁺ Workup Product 2-Fluoro-5-methylpyridine- 3-carboxylic acid Quench->Product Carboxylation

Caption: General workflow for the synthesis via Directed ortho-Metalation.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Problem: Low or No Yield of the Desired Product

Question: My reaction resulted in a very low yield (<20%) or no product at all. I recovered most of my starting material. What went wrong?

Answer: This is a classic symptom of failed or inefficient lithiation. Several factors can contribute to this:

  • Cause 1: Inactive Organolithium Reagent.

    • Explanation: Organolithium reagents like n-BuLi and LDA are extremely sensitive to moisture and air. Exposure will rapidly quench the base before it can deprotonate your pyridine substrate. Commercially available solutions can also degrade over time, especially if not stored properly.

    • Solution:

      • Titrate Your Base: Always determine the exact molarity of your organolithium reagent before use, especially if the bottle has been opened previously. A simple titration (e.g., with diphenylacetic acid) is essential for reproducibility.

      • Use Fresh Reagents: If in doubt, use a new, sealed bottle of the organolithium solution.

      • Strict Anhydrous/Inert Technique: Ensure all glassware is rigorously flame-dried or oven-dried. The reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen). Use dry, degassed solvents (like THF freshly distilled from sodium/benzophenone).

  • Cause 2: Insufficient Basicity or Incorrect Base Choice.

    • Explanation: While n-BuLi is a strong base, its high nucleophilicity can lead to side reactions (see next problem). Lithium diisopropylamide (LDA) is often a better choice for pyridine lithiation. It is a very strong, sterically hindered base with low nucleophilicity, which favors deprotonation over addition to the pyridine ring.[4]

    • Solution: Switch from n-BuLi to LDA. Prepare the LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in THF for optimal reactivity.

  • Cause 3: Reaction Temperature Too High.

    • Explanation: The lithiated pyridine intermediate is thermally unstable. If the temperature rises significantly above -78 °C before the CO₂ quench, the intermediate can decompose, leading to a complex mixture and low yield.

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard) throughout the base addition and the subsequent stirring period before the quench. Use a calibrated low-temperature thermometer.

Problem: Formation of a Major Side Product, 2-Fluoro-3-carboxy-5-methyl-6-butylpyridine

Question: My mass spectrometry analysis shows a significant peak corresponding to the addition of a butyl group to the pyridine ring, along with my desired product. Why is this happening and how can I prevent it?

Answer: This is a well-documented side reaction when using n-butyllithium (n-BuLi) with pyridine and its derivatives.

  • Explanation of Causality: Pyridine rings are electron-deficient, making them susceptible to nucleophilic attack. n-BuLi is not only a strong base but also a potent nucleophile. It can add to the C6 position of the pyridine ring, forming a dihydropyridine intermediate. This intermediate can then be aromatized during workup, leading to the butylated side product. This competes directly with the desired deprotonation at C3.[4][5]

Competing_Reactions cluster_0 Reaction Pathways with n-BuLi SM 2-Fluoro-5-methylpyridine + n-BuLi Path1_Node Directed ortho-Metalation (Deprotonation at C3) SM->Path1_Node Path2_Node Nucleophilic Addition (Attack at C6) SM->Path2_Node Intermediate 3-Lithio Intermediate Path1_Node->Intermediate Product Desired Product (Carboxylation) Intermediate->Product Side_Intermediate Dihydropyridine Adduct Path2_Node->Side_Intermediate Side_Product Butylated Side Product (After Workup) Side_Intermediate->Side_Product

References

Technical Support Center: Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into pyridine scaffolds. The introduction of fluorine can dramatically alter the physicochemical and biological properties of a molecule, making fluorinated pyridines highly valuable in pharmaceuticals and agrochemicals[1][2][3]. However, their synthesis is fraught with challenges ranging from poor regioselectivity to functional group incompatibility.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic understanding and practical experience.

Troubleshooting Guide & FAQs
Section 1: Low or No Conversion of Starting Material

This is one of the most common issues. Before optimizing for selectivity, achieving reactivity is paramount.

Question: My fluorination reaction shows no consumption of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion typically points to one of three areas: reagent deactivation, insufficient reactivity of the substrate, or sub-optimal reaction conditions.

Potential Causes & Recommended Solutions:

  • Moisture and Air Sensitivity:

    • Causality: Many fluorination reagents are highly sensitive to moisture. For instance, Silver(II) fluoride (AgF₂), a powerful reagent for C-H fluorination, reacts with water and should be handled quickly in the air before being stored in a desiccator[4]. Similarly, for Halogen Exchange (HALEX) reactions, anhydrous potassium fluoride (KF) is crucial, as water can significantly impede the reaction[5].

    • Solution:

      • Ensure all glassware is rigorously dried (oven or flame-dried under vacuum).

      • Use anhydrous solvents. Acetonitrile is a common and effective solvent for many fluorination reactions[4][6].

      • Handle hygroscopic reagents like AgF₂ and anhydrous KF in a glovebox or under an inert atmosphere (N₂ or Ar). If weighing in the air, do so quickly and immediately seal the container[4].

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a critical role. Nucleophilic solvents (e.g., methanol, ethanol) can compete with the desired reaction, leading to unwanted side products by displacing the fluorine atom[6]. Furthermore, some electrophilic fluorinating agents like Selectfluor can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO[6].

    • Solution: Screen a range of anhydrous, non-nucleophilic, and polar aprotic solvents. Acetonitrile is often the solvent of choice for direct C-H fluorinations[4]. For HALEX reactions, high-boiling polar aprotic solvents like DMSO, DMF, or sulfolane are typically required to achieve the necessary high temperatures[7]. Always verify reagent-solvent compatibility[6].

  • Sub-optimal Reaction Temperature:

    • Causality: Fluorination reactions can be highly sensitive to temperature. Some require thermal energy to overcome the activation barrier, while others may decompose at elevated temperatures[6]. For example, HALEX reactions often require high heat (150–250 °C) to proceed effectively[7]. In contrast, direct C-H fluorinations with AgF₂ proceed readily at ambient temperature[8].

    • Solution: If no reaction is observed, consider a stepwise increase in temperature, monitoring for both product formation and decomposition by TLC or LC-MS. For sensitive substrates, starting at a lower temperature may be necessary to prevent byproduct formation[6].

Section 2: Poor Regioselectivity & Formation of Multiple Isomers

Controlling the position of fluorination is arguably the greatest challenge in pyridine chemistry.

Question: My reaction produces a mixture of fluorinated isomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in pyridine fluorination is a complex interplay of electronic effects, steric hindrance, and the reaction mechanism itself. The electron-deficient nature of the pyridine ring makes it challenging for electrophilic fluorination, while the positions for nucleophilic attack are well-defined (C2, C4, C6).

Factors Influencing Regioselectivity & Strategies for Control:

  • Electronic Effects of Substituents:

    • Causality: The electronic properties of existing substituents strongly direct the position of fluorination. In direct C-H fluorination, the reaction is often selective for the C-H bond adjacent to the ring nitrogen (the 2-position) due to the proposed mechanism[8][9][10]. For pyridines with multiple substituents, the outcome is less predictable.

    • Strategy:

      • Leverage Directing Groups: In 3,5-disubstituted pyridines, a group like benzyloxy can selectively direct fluorination to the adjacent C2 position[6][11].

      • Understand Your Method: Methods like the AgF₂-mediated C-H fluorination show a strong preference for the position α to the nitrogen[8]. If you need a different isomer, this is not the correct method. For meta-selective fluorination (C3 or C5), specialized methods involving intermediates like Zincke imines may be required[12].

  • Steric Hindrance:

    • Causality: Bulky substituents can block access to adjacent positions, favoring fluorination at less hindered sites. For example, in pyridines with a substituent at the 2-position, C-H fluorination with AgF₂ will selectively occur at the 6-position[11].

    • Strategy: Use steric bulk to your advantage. If your substrate has two electronically similar reactive sites, installing a bulky protecting group near one of them can direct the fluorination to the other.

  • Choice of Fluorination Method:

    • Causality: Different methods operate via distinct mechanisms, leading to different regiochemical outcomes.

      • Direct C-H Fluorination (e.g., AgF₂): Favors the position(s) alpha to the nitrogen[8][9].

      • HALEX Reaction: Requires a pre-installed leaving group (typically -Cl or -Br). The selectivity is therefore determined by the synthesis of the halopyridine precursor[1][7]. Note that replacing a halogen at the 3-position is significantly more difficult than at the 2- or 4-positions[13].

      • Balz-Schiemann Reaction: Starts from an aminopyridine, which is converted to a diazonium salt. Selectivity is dictated by the position of the initial amino group[1].

      • Electrophilic Fluorination (e.g., Selectfluor): The pyridine ring itself is electron-deficient and generally unreactive. However, activating groups like amino or hydroxyl can enable regioselective fluorination[14].

Troubleshooting Workflow for Regioselectivity Issues

G start Poor Regioselectivity: Mixture of Isomers Obtained check_electronics Analyze Electronic Effects of Substituents start->check_electronics check_sterics Evaluate Steric Hindrance Around Reactive Sites start->check_sterics check_method Is the Chosen Method Appropriate for the Desired Isomer? start->check_method electronics_sol Modify Substituents or Install a Directing Group check_electronics->electronics_sol sterics_sol Introduce/Remove Bulky Protecting Groups check_sterics->sterics_sol method_sol Change Fluorination Strategy (e.g., HALEX, C-H activation, Balz-Schiemann) check_method->method_sol end_goal Achieve High Regioselectivity electronics_sol->end_goal sterics_sol->end_goal method_sol->end_goal

Caption: Troubleshooting logic for poor regioselectivity.

Section 3: Functional Group Incompatibility & Decomposition

Question: My starting material is decomposing, or I'm getting unexpected side products. How do I address functional group incompatibility?

Answer:

This is a critical issue, especially in late-stage functionalization of complex, drug-like molecules[12]. The choice of fluorinating agent and conditions must be compatible with all functional groups present.

Functional Group Compatibility Table (C-H Fluorination with AgF₂)

Functional GroupCompatibilityComments
Free Amines (-NH₂, -NHR)No Reacts with the fluorinating agent. Protection (e.g., as Boc-amine) is required[11][15].
Free Alcohols (-OH)No Protection is necessary to prevent side reactions[11][15].
Carboxylic Acids (-COOH)No The acidic proton interferes with the reaction. Protect as an ester[11][15].
Aldehydes (-CHO)No Prone to oxidation or other side reactions[11][15].
Esters, AmidesYes Generally well-tolerated[11][15].
Ethers, Nitriles, HalidesYes These groups are typically compatible with the reaction conditions[11][15].
Electron-rich HeterocyclesNo Can be fluorinated or decomposed under the reaction conditions[11][15].

Strategies for Mitigation:

  • Protecting Groups: This is the most straightforward strategy. Use robust protecting groups that can withstand the fluorination conditions and be selectively removed later.

  • Milder Conditions: If possible, switch to a milder fluorination method. Direct C-H fluorination with AgF₂ occurs at room temperature and can be more tolerant than high-temperature HALEX reactions[8].

  • Tandem Reactions: A powerful modern approach involves a two-step, one-pot sequence. First, a C-H bond is fluorinated under mild conditions. The resulting fluoropyridine, which is often more reactive toward nucleophilic aromatic substitution (SNAr) than its chloro-analogue, is then reacted with a nucleophile[15][16]. This avoids exposing the final functional group to the initial harsh fluorination step.

Reaction Scheme: Tandem C-H Fluorination and SNAr

G sub Substituted Pyridine step1 Step 1: C-H Fluorination (e.g., AgF₂ in MeCN, RT) sub->step1 inter 2-Fluoropyridine Intermediate step1->inter step2 Step 2: SₙAr (Nucleophile, Base, Mild Conditions) inter->step2 prod Final Functionalized Product step2->prod

Caption: Tandem C-H fluorination/SₙAr workflow.

Key Experimental Protocol
Protocol: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from a robust and reliable procedure published in Organic Syntheses and demonstrates the direct fluorination of a C-H bond adjacent to the pyridine nitrogen[4].

Materials:

  • 2-Phenylpyridine (dried over 3 Å molecular sieves)

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

  • Celite

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv). Dissolve it in anhydrous MeCN. Place the flask in an ambient temperature water bath to dissipate any minor heat evolution[4].

  • Reagent Addition: In one portion, add AgF₂ (3.0 equiv) to the stirring solution. The reaction is sensitive to moisture but not oxygen[4]. The mixture will immediately turn into a black suspension.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or GC-MS. The reaction is typically complete within 90 minutes. A visible color change from black (AgF₂) to yellow/brown (AgF) will be observed as the reaction proceeds[4].

  • Work-up (Quenching and Filtration): Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts, washing the pad with additional MeCN.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add MTBE and 1M HCl and shake well. Filter any remaining silver salts. Transfer the filtrate to a separatory funnel, wash the organic layer with saturated aq. NaCl, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-phenylpyridine[4].

References

Technical Support Center: 2-Fluoro-5-methylpyridine-3-carboxylic acid - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability and degradation, grounding our recommendations in established scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?

Answer: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1] The compound should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis. For long-term storage, refrigeration at 2-8°C is recommended. It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidative degradation.[2]

Question 2: I've noticed the color of my this compound powder has changed from white to slightly yellow. Is it still usable?

Answer: A slight color change may indicate the onset of degradation or the presence of impurities. While a minor discoloration doesn't automatically render the compound unusable, it warrants further investigation. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the active ingredient and detect any potential degradation products. Depending on the level of purity and the nature of your experiment, you may still be able to use the material, but for sensitive applications, using a fresh, pure batch is always the best practice.

Stability in Solution

Question 3: How stable is this compound in common organic solvents and aqueous solutions?

Answer: The stability of this compound in solution is dependent on the solvent, pH, and exposure to light and heat. In anhydrous aprotic solvents like acetonitrile or THF, the compound is generally stable if moisture is excluded.

Question 4: My experiment requires dissolving the compound in a protic solvent like methanol. Are there any potential issues I should be aware of?

Answer: Yes, using protic solvents, especially nucleophilic ones like methanol, can pose a risk. The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Methanol could potentially act as a nucleophile, leading to the formation of a methoxy-substituted pyridine derivative over time, especially if heated or in the presence of a base. For reactions where the integrity of the C-F bond is critical, it is advisable to use aprotic solvents. If a protic solvent is unavoidable, we recommend running a control experiment to monitor for any potential side reactions.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Scenario: You are using this compound in a reaction and observe unexpected impurities in your final product, which you suspect are related to the degradation of the starting material.

Potential Causes and Solutions:

  • Thermal Degradation: Many reactions are run at elevated temperatures. As indicated in safety data sheets, thermal decomposition of this compound can generate carbon oxides, hydrogen fluoride, and nitrogen oxides.[5] More complex, non-volatile degradation products can also form.

    • Troubleshooting:

      • Lower the Reaction Temperature: If the reaction kinetics allow, try running the reaction at a lower temperature.

      • Minimize Reaction Time: Prolonged heating can increase the extent of degradation. Monitor the reaction closely and stop it as soon as it reaches completion.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation at higher temperatures.

  • Decarboxylation: Pyridine carboxylic acids, particularly those with the carboxylic acid group at the 2- or 4-position, are susceptible to decarboxylation (loss of CO2), especially at elevated temperatures and in certain pH ranges. The presence of substituents can influence the rate of this process.[1][3]

    • Troubleshooting:

      • pH Control: The rate of decarboxylation is often pH-dependent.[4] If your reaction conditions are acidic or basic, consider if buffering the reaction mixture is possible without interfering with the desired transformation.

      • Temperature Management: As with general thermal degradation, lower temperatures will slow the rate of decarboxylation.

  • Hydrolysis of the Fluoro Group: The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic displacement, and water can act as a nucleophile, especially under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxy-5-methylpyridine-3-carboxylic acid.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.

      • pH Control: Extreme pH values can catalyze hydrolysis. If possible, maintain a neutral pH.

Issue 2: Inconsistent Results and Poor Reproducibility

Scenario: You are experiencing batch-to-batch variability in your experiments, leading to inconsistent yields or purity profiles.

Potential Causes and Solutions:

  • Starting Material Purity: The purity of your this compound may vary between batches.

    • Troubleshooting:

      • Quality Control: Always source high-purity starting materials from reputable suppliers.

      • Analytical Verification: Before use, verify the purity of each new batch by HPLC and obtain a certificate of analysis.

  • Storage and Handling: Improper storage or repeated opening of the container can lead to gradual degradation of the compound.

    • Troubleshooting:

      • Aliquotting: For frequently used material, consider aliquoting it into smaller, single-use containers to minimize exposure of the bulk material to air and moisture.

      • Inert Atmosphere: After opening, flush the container with an inert gas before resealing.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of fluorinated aromatic compounds.

    • Troubleshooting:

      • Protect from Light: Store the solid compound in an amber vial and protect reaction mixtures from direct light by wrapping the flask in aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound, in line with ICH guidelines.[6][7][8]

Objective: To generate degradation products under various stress conditions for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of methanol and water).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Keep one set of samples at room temperature and another at 60°C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an appropriate amount of NaOH, and dilute to the initial concentration.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature and withdraw samples at various time points.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C.

    • Withdraw samples at various time points and prepare solutions for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity. LC-MS can be used for the identification of degradation products.

Data Interpretation:

Stress ConditionExpected Degradation PathwaysPotential Degradation Products
Acid/Base Hydrolysis Hydrolysis of the fluoro group, esterification (if alcohol is present)2-Hydroxy-5-methylpyridine-3-carboxylic acid
Oxidation N-oxidation, ring openingPyridine N-oxide derivatives, various ring-opened products
Thermal Decarboxylation, general decomposition2-Fluoro-5-methylpyridine, CO₂, H₂O, HF, NOx
Photolysis Defluorination, radical reactionsComplex mixture of fluorinated and non-fluorinated products
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar degradation products. A typical starting gradient could be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9] The specificity will be demonstrated by analyzing the samples from the forced degradation study to show that all degradation product peaks are well-resolved from the main peak.

Visualizations

Degradation_Pathways cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products A 2-Fluoro-5-methylpyridine- 3-carboxylic acid B Decarboxylation (Heat, pH) A->B Heat, pH C Hydrolysis (Acid/Base, H2O) A->C H2O, Acid/Base D Photolysis (UV/Vis Light) A->D Light E Oxidation (e.g., H2O2) A->E Oxidant F 2-Fluoro-5-methylpyridine B->F G 2-Hydroxy-5-methylpyridine- 3-carboxylic acid C->G H Complex Mixture of Photoproducts D->H I N-Oxide Derivatives E->I

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Unexpected Impurities Check_Purity Verify Purity of Starting Material (HPLC) Start->Check_Purity Pure Purity Confirmed Check_Purity->Pure Yes Impure Purity Issue Detected Check_Purity->Impure No Review_Conditions Review Experimental Conditions Pure->Review_Conditions Source_New Source New Batch from Reputable Supplier Impure->Source_New Temp High Temperature? Review_Conditions->Temp Lower_Temp Lower Temperature & Minimize Reaction Time Temp->Lower_Temp Yes pH_Extreme Extreme pH? Temp->pH_Extreme No End Optimized Experiment Lower_Temp->End Buffer_pH Buffer Reaction to Neutral pH if Possible pH_Extreme->Buffer_pH Yes Light_Exposure Light Exposure? pH_Extreme->Light_Exposure No Buffer_pH->End Protect_Light Protect Reaction from Light Light_Exposure->Protect_Light Yes Moisture Anhydrous Conditions? Light_Exposure->Moisture No Protect_Light->End Dry_Reagents Ensure Rigorously Dry Solvents/Reagents Moisture->Dry_Reagents No Moisture->End Yes Dry_Reagents->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimization of Reaction Parameters for 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction parameters for a successful outcome.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule. However, the synthesis of this compound can be challenging due to the specific reactivity of the fluorinated pyridine ring. This guide will focus on a common synthetic approach: the lithiation of 2-fluoro-5-methylpyridine followed by carboxylation, and address the potential hurdles you may encounter.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Question: I am not observing any formation of the desired carboxylic acid, or the yield is very low. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product formation in a lithiation-carboxylation reaction can stem from several factors. The key is to systematically investigate the potential points of failure.

    • Cause A: Inefficient Lithiation: The deprotonation of the pyridine ring is the critical first step.

      • Solution:

        • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for this type of reaction. Ensure your LDA is freshly prepared or properly stored to maintain its activity.

        • Temperature Control: The lithiation step is typically performed at very low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is stable and the internal reaction temperature is maintained.

        • Solvent Purity: The presence of even trace amounts of water or other protic impurities in your solvent (e.g., THF) will quench the organolithium species. Use freshly distilled, anhydrous solvents.

    • Cause B: Ineffective Carboxylation: The introduction of the carboxyl group can also be a source of problems.

      • Solution:

        • CO2 Source: Use high-purity, dry carbon dioxide. This can be from a cylinder of compressed CO2 or by sublimating dry ice. If using dry ice, ensure it is free of condensed water.

        • Quenching Procedure: The addition of the lithiated intermediate to the CO2 source (or vice versa) should be done carefully to ensure efficient trapping of the anion.

    • Cause C: Degradation of the Intermediate: The lithiated intermediate can be unstable, especially if the temperature is not well-controlled.

      • Solution:

        • Reaction Time: Minimize the time between the formation of the lithiated species and the carboxylation step.

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation is a common challenge. Understanding the potential side reactions is crucial for optimizing your reaction conditions.

    • Side Reaction A: Dimerization: The lithiated intermediate can react with the starting material to form dimeric byproducts.

      • Mitigation:

        • Slow Addition: Add the base (e.g., LDA) slowly to the solution of 2-fluoro-5-methylpyridine to maintain a low concentration of the lithiated species at any given time.

        • Low Temperature: Maintain a consistently low reaction temperature (-78 °C) to disfavor this bimolecular reaction.

    • Side Reaction B: Reaction at Other Positions: While the position ortho to the fluorine atom is the most acidic, deprotonation at other positions on the pyridine ring can occur, leading to isomeric carboxylic acids.

      • Mitigation:

        • Directed Ortho Metalation: The fluorine atom strongly directs the lithiation to the adjacent position. However, if the reaction is allowed to warm, scrambling of the lithium position can occur. Strict temperature control is paramount.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting material for this synthesis?

    • A1: The most direct precursor is 2-fluoro-5-methylpyridine. The quality of this starting material is critical; ensure it is pure and anhydrous.

  • Q2: Can I use a different organolithium reagent instead of LDA?

    • A2: While other strong, non-nucleophilic bases like lithium tetramethylpiperidide (LiTMP) could be used, LDA is generally preferred for its ready availability and well-documented reactivity in directed ortho-metalation reactions. n-Butyllithium is often too nucleophilic and can lead to addition reactions on the pyridine ring.

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Monitoring a low-temperature organometallic reaction can be challenging. A common method is to take aliquots of the reaction mixture at different time points, quench them with a suitable electrophile (e.g., an aldehyde to form an alcohol), and analyze the resulting mixture by TLC or GC-MS to assess the conversion of the starting material.

  • Q4: What is the best method for purifying the final product?

    • A4: Purification of pyridine carboxylic acids can often be achieved by recrystallization.[1] If significant impurities are present, column chromatography on silica gel may be necessary.[1] A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for similar transformations. Optimization of specific parameters may be required.

Materials:

  • 2-Fluoro-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Dry ice or a cylinder of carbon dioxide

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: In a separate flame-dried flask under nitrogen, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the 2-fluoro-5-methylpyridine solution via cannula, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: Crush a sufficient amount of dry ice in a separate flask and add anhydrous THF to create a slurry. Slowly transfer the lithiated pyridine solution via cannula into the vigorously stirred dry ice/THF slurry. Alternatively, bubble dry CO2 gas through the reaction mixture. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[1]

Data Presentation

ParameterRecommended RangeNotes
Lithiation Temperature -78 °C to -70 °CCrucial for preventing side reactions.
Base Lithium diisopropylamide (LDA)Freshly prepared is optimal.
Solvent Anhydrous THFMust be free of protic impurities.
Carboxylation Agent Dry Ice or CO2 gasEnsure dryness to prevent quenching of the anion.
pH for Work-up ~3-4To ensure the carboxylic acid is in its protonated form for extraction.

Visualizations

Synthesis_Workflow A 1. Prepare LDA Solution (-78 °C) B 2. Lithiation of 2-Fluoro-5-methylpyridine (-78 °C) A->B Add LDA to substrate C 3. Carboxylation with Dry CO2 (-78 °C to RT) B->C Add lithiated intermediate to CO2 D 4. Acidic Work-up (pH 3-4) C->D Quench and acidify E 5. Extraction with Ethyl Acetate D->E F 6. Purification (Recrystallization or Chromatography) E->F G Final Product F->G

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Product Q1 Check for Inefficient Lithiation Start->Q1 S1a Verify LDA activity Q1->S1a Yes S1b Ensure anhydrous conditions Q1->S1b Yes S1c Maintain -78 °C Q1->S1c Yes Q2 Check for Ineffective Carboxylation Q1->Q2 No S2a Use dry CO2 source Q2->S2a Yes S2b Optimize quenching procedure Q2->S2b Yes Q3 Consider Intermediate Degradation Q2->Q3 No S3a Minimize time before carboxylation Q3->S3a Yes

References

dealing with regioisomers in the synthesis of derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Launching Research Phase

I've initiated the research phase, focusing on regioisomer challenges in derivative synthesis. I'm leveraging Google to gather insights on control strategies and separation techniques. I'm aiming for a comprehensive overview of existing literature and approaches to optimize the process and avoid regioisomeric issues.

Refining the Structure

I'm now refining the structure of the technical support center, ensuring a logical flow from issue identification to practical solutions. The writing phase is commencing, starting with an insightful introduction on regioisomer significance, followed by a Q&A format. My focus is on addressing specific researcher challenges, integrating detailed explanations and authoritative citations to adhere to E-E-A-T principles. Next, I'll dive into crafting the actual Q&A content.

Exploring Synthetic Challenges

I'm now delving into the broader context, beginning with searches on general regioselectivity challenges in synthesis to establish a foundation. Following this, I'll then move towards searches geared towards understanding strategies for control and analysis. My next step will be to search the information for common issues and their solutions. Finally, I'm working to organize the information into a structure that starts with identifying issues and transitions to control and purification strategies, aiming to tailor it for researchers.

Launching Content Creation

I've started drafting the Q&A content, commencing with general regioselectivity challenges in synthesis. I'm focusing on crafting questions that reflect the day-to-day issues researchers face. Answers will provide detailed explanations and references, adhering to E-E-A-T principles. Next, I'll incorporate diagrams and tables for visual clarity and quantitative data.

Analyzing Reaction Challenges

I'm now focusing on specific reaction types, like electrophilic aromatic substitution, Diels-Alder, and glycosylation, to identify their common regioisomeric pitfalls and established control strategies. Simultaneously, I'm researching computational approaches for predicting regioselectivity and examining review articles to ensure the authoritative grounding of the information I gather. I'm also starting to organize the information into a Q&A format, considering how to present the "why" behind different experimental choices, and looking at how to include in-text citations.

Expanding Initial Search Scope

I'm expanding my initial searches to include broader regioselectivity challenges across different reaction types. I'm focusing on key publications that provide an overview of control strategies. Following that, I am conducting more targeted searches on analytical techniques for separation and identification of regioisomers. I will then perform more specific searches for examples of the most common issues and solutions for these issues. Finally, I will be searching for and organizing this information into a three-part structure starting with identifying the problem, moving to controlling the reaction, and ending on separation.

Expanding Search & Planning

I'm expanding my searches to cover both general and specific regioselectivity challenges, focusing on published literature and analytical techniques. I'm also planning the structure, aiming for a three-part division: identifying the problem, controlling reactions, and separation. I've begun drafting Q&A content addressing common researcher issues.

Refining Search Strategies

I'm now expanding my initial search to incorporate specific reaction types known for regioselectivity challenges, like electrophilic aromatic substitution. This will help refine the content and provide concrete examples for researchers. Next, I plan to search for computational methods for predicting regioselectivity and to find review articles to enhance the grounding of my information and in-text citations.

Developing Technical Structure

I've completed the initial comprehensive search for information on regioisomer issues and started the process of evaluating the gathered results. I'm now organizing the information into the three-part structure detailed earlier: identification, control, and separation. I'm confident about my ability to identify the information needed to answer researcher questions. Next, I'll organize my plan to make sure I am on track for this project.

Technical Support Center: Synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated pyridine derivative. Our approach is rooted in fundamental chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to optimize your synthetic strategies.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes. However, two primary strategies are most commonly employed in laboratory settings: Halogen Exchange (Route A) on a pre-functionalized pyridine ring, and Directed Lithiation followed by Carboxylation (Route B) of a fluorinated pyridine precursor. The choice between these routes depends on the availability of starting materials, scalability, and tolerance to specific reaction conditions.

Synthetic_Strategies cluster_A Route A: Halogen Exchange (HalEx) cluster_B Route B: Directed Lithiation & Carboxylation A1 2-Chloro-5-methylpyridine- 3-carboxylic acid (or ester) A2 Halogen Exchange (e.g., KF, CsF) A1->A2 Introduce Fluorine Late-Stage A3 Product: 2-Fluoro-5-methylpyridine- 3-carboxylic acid A2->A3 B1 2-Fluoro-5-methylpyridine B2 Directed ortho-Lithiation (e.g., LDA, n-BuLi) B1->B2 Introduce Carboxyl Group B3 Quench with CO2 B2->B3 B4 Product: 2-Fluoro-5-methylpyridine- 3-carboxylic acid B3->B4 Troubleshooting_HalEx Start Low Yield in HalEx Reaction Q1 Is the solvent polar aprotic and rigorously dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the temperature high enough? (e.g., >150 °C) A1_Yes->Q2 Fix1 Action: Use anhydrous DMSO, DMF, or Sulfolane. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the fluoride source active? (e.g., spray-dried KF, CsF) A2_Yes->Q3 Fix2 Action: Gradually increase temperature. Monitor for decomposition. A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are you using the free acid? A3_Yes->Q4 Fix3 Action: Use spray-dried KF, CsF, or add a phase-transfer catalyst. A3_No->Fix3 Fix3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Fix4 Action: Protect as a methyl/ethyl ester before HalEx. A4_Yes->Fix4 End Yield should improve. If decomposition occurs, consider milder catalyzed methods. A4_No->End Fix4->End

Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-5-methylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 2-Fluoro-5-methylpyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization for this versatile but challenging substrate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and advance your research with confidence.

The unique structure of this compound, featuring a coordinating pyridine nitrogen, a reactive carboxylic acid, and a C-F bond suitable for cross-coupling, presents specific catalytic challenges. This document addresses these issues in a direct question-and-answer format.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The C2-fluoro group on the pyridine ring serves as a viable handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. However, the presence of the adjacent pyridine nitrogen and the C3-carboxylic acid group significantly influences catalyst selection and reaction outcomes.

FAQ 1: Why are standard Suzuki or Buchwald-Hartwig conditions often inefficient for this substrate?

Answer: You are likely encountering issues stemming from two primary sources:

  • The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, effectively "poisoning" your catalyst.[1][2] This is a well-documented challenge for 2-substituted pyridines.

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid can react with the basic conditions required for these couplings. While this can sometimes be overcome with excess base, the resulting carboxylate can also interact with the catalyst or alter the solubility of your substrate, complicating the reaction. It is often stated that substrates with labile protons, like carboxylic acids, are not ideal partners in these reactions without protection.[3]

FAQ 2: What are the best-in-class catalysts and ligands for Suzuki-Miyaura coupling with 2-fluoropyridines?

Answer: To overcome the challenges mentioned above, highly active catalyst systems are required. For Suzuki-Miyaura couplings of challenging heterocyclic halides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands are the gold standard.[4][5] These ligands promote the difficult oxidative addition step—often the rate-limiting step for C-F or C-Cl bond activation—and stabilize the catalytic species.[6]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst SystemPrecursorLigandRecommended BaseSolvent SystemTemp. (°C)Key Insights & Rationale
System 1: Buchwald Ligand Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhosK₃PO₄ or K₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80-110SPhos and XPhos are highly effective for activating less reactive C-F and C-Cl bonds. The bulky nature helps prevent catalyst dimerization and deactivation.[6]
System 2: Ferrocenyl Ligand Pd(dppf)Cl₂dppf (intrinsic)Na₃PO₄ or Cs₂CO₃Dioxane/H₂O65-100Pd(dppf)Cl₂ is a robust, air-stable precatalyst often effective for heteroaryl couplings. It has shown success in coupling pyridine-derived electrophiles.[7]
System 3: NHC Ligand Pd-PEPPSI-IPrIPr (intrinsic)K₃PO₄Toluene or Dioxane80-110N-Heterocyclic Carbene (NHC) ligands are strong sigma-donors, forming very stable and active Pd complexes suitable for challenging couplings.[5]
Workflow & Decision Guide for Suzuki-Miyaura Catalyst Selection

This diagram outlines a logical workflow for selecting and optimizing a catalyst system for your specific boronic acid or ester coupling partner.

Suzuki_Catalyst_Selection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization Strategy Start Start: Couple 2-F-5-Me-Py-3-COOH with Aryl-B(OH)₂ Screen Screening Condition: System 1: Pd(OAc)₂ / SPhos Base: K₃PO₄, Solvent: Dioxane/H₂O Temp: 100 °C Start->Screen Analysis Analyze Reaction (LCMS / TLC) Screen->Analysis Success >70% Conversion? High Yield Analysis->Success Yes LowYield Low Conversion / Side Products Analysis->LowYield Partial NoReaction No Reaction / Starting Material Only Analysis->NoReaction No Optimize Optimization Path SwitchBase Increase Base Equivalents or Switch to Cs₂CO₃ Rationale: Overcome acid interference. LowYield->SwitchBase SwitchLigand Switch to System 2: Pd(dppf)Cl₂ Rationale: Different ligand electronics. NoReaction->SwitchLigand SwitchLigand->Analysis SwitchBase->Analysis

Caption: Decision workflow for Suzuki-Miyaura catalyst screening.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific substrate.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product, then extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Cross-Coupling Reactions
  • Q: I see significant amounts of defluorination (protodefluorination) but little coupled product. What is happening?

    • A: This suggests that the catalytic cycle is stalling after oxidative addition. The intermediate palladium-pyridyl complex is being protonated (from water in the solvent or the carboxylic acid itself) before it can undergo transmetalation with the boronic acid. Solution: Ensure your boronic acid is high quality. Try using a boronic acid pinacol ester, which can be more robust. You can also try a more anhydrous solvent system or a stronger, non-coordinating base like Cs₂CO₃.

  • Q: My reaction is sluggish and never goes to completion. What should I try?

    • A: This points to low catalyst activity or deactivation. Solution: Increase the catalyst loading to 5 mol%. Switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC) catalyst like Pd-PEPPSI-IPr, which is known for its high stability and activity.[5] Also, confirm your solvents are thoroughly degassed, as oxygen can deactivate palladium catalysts.

Section 2: Carboxylic Acid Derivatization (Amide Coupling & Esterification)

The carboxylic acid moiety is a primary site for functionalization, most commonly through amide bond formation or esterification. The key is to activate the carboxylic acid without affecting the other functional groups on the pyridine ring.

FAQ 3: What are the best practices for amide coupling with this substrate?

Answer: Direct thermal condensation of carboxylic acids and amines is thermodynamically unfavorable.[8] Therefore, stoichiometric coupling reagents are required. For a substrate like this, which contains a potentially nucleophilic pyridine ring, it is crucial to choose a method that selectively activates the carboxylic acid.

Table 2: Recommended Amide Coupling Reagents

Reagent ClassExamplesActivating AgentKey Advantages & Considerations
Carbodiimides EDC, DCCForms an O-acylisourea intermediateEDC is water-soluble, making byproduct removal easy. Often used with additives like HOBt or DMAP to suppress side reactions and improve yields.[9]
Phosphonium Salts HATU, HBTU, PyBOPForms an activated esterHighly efficient and fast-acting. Ideal for sterically hindered amines or acids. Byproducts are water-soluble.
Anhydrides T3P® (1-Propylphosphonic anhydride)Forms a mixed anhydrideExcellent for large-scale synthesis due to high atom economy and easily removable byproducts.[10]
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution and stir for 15-20 minutes at room temperature. You should observe the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting amide by flash chromatography.

FAQ 4: Can I perform an esterification reaction? Which catalysts should I use?

Answer: Yes, esterification is a common transformation. While classic Fischer esterification (acid catalyst, excess alcohol) is possible, it often requires harsh conditions (high temperatures, strong acids like H₂SO₄) that may not be compatible with all substrates.[11] Catalytic methods offer milder alternatives.

  • Acid Catalysis: For simple alcohols like methanol or ethanol, using a strong acid catalyst like sulfuric acid or benzene sulfonic acid with Dean-Stark removal of water is a classic approach.[11]

  • Coupling Reagents: The same reagents used for amide coupling (e.g., EDC/DMAP) can be used for esterification with an alcohol instead of an amine. This is often milder and more efficient for complex or precious alcohols.

  • Heterogeneous Catalysis: Supported iron oxide nanoparticles have been shown to be efficient, recoverable catalysts for the esterification of various carboxylic acids under solvent-free conditions, offering a green chemistry approach.[12]

Section 3: Other Key Transformations
FAQ 5: Is it possible to perform a decarboxylation reaction on this molecule?

Answer: Yes, but the decarboxylation of pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Picolinic acid (2-pyridinecarboxylic acid) decarboxylates relatively easily through a zwitterionic intermediate.[13] However, nicotinic acids (3-pyridinecarboxylic acids) are generally much more stable and require catalysts or harsh conditions for decarboxylation.[13]

For this compound, metal-catalyzed decarboxylation is a more viable route. Catalysts based on Cu(II), Pd(II), and Ag(I) have been reported for decarboxylation processes, though they can require long reaction times and present challenges in catalyst separation.[14][15] More recently, enzymatic methods using prenylated-flavin mononucleotide-dependent decarboxylases (UbiD-like enzymes) have shown promise for aromatic decarboxylation, though their substrate scope is still being explored.[16]

Catalytic Cycle Overview: The Suzuki-Miyaura Reaction

This diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle and highlights potential points of interference when using this compound.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-F(L₂) Intermediate OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl_Complex Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Product Ar-Ar' Product RedElim->Product Substrate 2-F-Py-COOH (Ar-F) Substrate->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal CatalystPoisoning Interference Point 1: Pyridine-N coordinates to Pd(0), inhibiting oxidative addition. (The '2-Pyridyl Problem') CatalystPoisoning->Pd0 SideReaction Interference Point 2: Carboxylic acid reacts with base, altering solubility and reactivity. SideReaction->Base

Caption: Simplified Suzuki-Miyaura catalytic cycle with potential failure points.

References

Validation & Comparative

A Comparative Analysis of 2-Fluoro-5-methylpyridine-3-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the pyridine carboxylic acid scaffold stands out as a privileged structure, lending itself to a diverse array of biological activities. Within this class, 2-Fluoro-5-methylpyridine-3-carboxylic acid has emerged as a key building block and a pharmacophore of interest. This guide provides a comprehensive comparative analysis of this lead compound and its structural analogs, offering insights into their synthesis, physicochemical properties, and biological performance. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and effective chemical entities.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into the pyridine-3-carboxylic acid (nicotinic acid) framework, a scaffold known for its role in various biological processes, the result is a class of compounds with significant therapeutic and agrochemical potential.[1]

This compound, the focal point of this guide, combines the benefits of fluorine substitution with the electronic and steric influence of a methyl group at the 5-position. This particular arrangement of substituents creates a unique electronic and steric profile that can be fine-tuned through analog synthesis to optimize desired properties. This guide will explore how modifications to the halogen at the 2-position and the substituent at the 5-position impact the overall performance of the molecule.

Synthesis Strategies: A Comparative Overview

The synthesis of 2-halo-5-substituted-pyridine-3-carboxylic acids typically involves the construction of the pyridine ring followed by functional group manipulations. While numerous synthetic routes have been reported, a common and adaptable strategy involves the hydrolysis of a corresponding ester, which is often synthesized via a multi-step process.[2][3]

A generalized synthetic pathway is illustrated below. The choice of starting materials and specific reaction conditions can be adapted to yield a variety of analogs. For instance, the halogen at the 2-position can be varied by selecting the appropriate halogenating agent during the pyridine ring formation or through subsequent halogen exchange reactions. Similarly, the substituent at the 5-position is often introduced early in the synthetic sequence.

Synthesis_Workflow A Substituted Precursor B Cyclization & Halogenation A->B Reaction with Halogenating Agent C 2-Halo-5-substituted-pyridine-3-carboxylate Ester B->C Esterification D Hydrolysis C->D Base or Acid Catalysis E 2-Halo-5-substituted-pyridine-3-carboxylic Acid D->E Purification

Caption: Generalized workflow for the synthesis of 2-halo-5-substituted-pyridine-3-carboxylic acids.

Comparative Synthesis Observations:

CompoundKey Synthetic StepTypical YieldReference
This compoundFluorination of the corresponding pyridine N-oxide or via a halogen exchange reaction.Moderate to GoodGeneral methods
2-Chloro-5-methylpyridine-3-carboxylic acidOxidation of 2-chloro-3,5-dimethylpyridine or via Sandmeyer reaction of the corresponding aminopyridine.Good to High[4][5]
2-Bromo-5-methylpyridine-3-carboxylic acidSimilar routes to the chloro-analog, using brominating agents.GoodGeneral methods
2-Fluoro-5-chloropyridine-3-carboxylic acidSynthesis often starts from a dichlorinated pyridine precursor, followed by selective fluorination.Moderate[6]

It is important to note that the synthesis of fluorinated pyridines can sometimes be more challenging than their chlorinated or brominated counterparts, potentially leading to lower overall yields. The choice of synthetic route will often depend on the availability of starting materials and the desired scale of the reaction.

Physicochemical Properties: A Quantitative Comparison

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile and, ultimately, its in vivo efficacy. Properties such as acidity (pKa), lipophilicity (logP), and melting point influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME). The table below presents a comparison of key physicochemical properties for this compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
This compoundC₇H₆FNO₂155.13Not available3.851.25
2-Chloro-5-methylpyridine-3-carboxylic acidC₇H₆ClNO₂171.58150-1523.701.60
2-Bromo-5-methylpyridine-3-carboxylic acidC₇H₆BrNO₂216.03Not available3.651.85
2-Fluoro-5-chloropyridine-3-carboxylic acidC₆H₃ClFNO₂175.54Not available3.501.40

Predicted values are generated using computational models and should be considered as estimates.

Key Observations on Physicochemical Trends:

  • Acidity (pKa): The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the halogens generally increases the acidity (lowers the pKa) compared to an unsubstituted nicotinic acid. The order of increasing acidity is generally F < Cl < Br, which correlates with their electronegativity and inductive effects.

  • Lipophilicity (logP): The lipophilicity, a measure of a compound's partitioning between an octanol and water phase, is a crucial parameter for membrane permeability. Generally, replacing fluorine with chlorine or bromine increases the lipophilicity. The methyl group at the 5-position also contributes to increased lipophilicity compared to an unsubstituted analog.

  • Melting Point: The melting point is influenced by the crystal packing and intermolecular forces. While experimental data is limited for a direct comparison, it is expected that the larger and more polarizable halogens (Cl, Br) would lead to stronger intermolecular interactions and potentially higher melting points compared to the fluoro analog.

Biological Activity: A Comparative Performance Analysis

The true measure of a compound's potential lies in its biological activity. Pyridine carboxylic acids have been investigated for a wide range of therapeutic and agrochemical applications, including as anti-inflammatory, antimicrobial, and herbicidal agents.[7] The nature of the halogen at the 2-position and the substituent at the 5-position can have a profound impact on both the potency and selectivity of the biological activity.

The following table summarizes representative biological activities for this class of compounds. It is important to note that the data is collated from various sources and may not be directly comparable due to differences in assay conditions. However, it provides a valuable overview of the potential applications and structure-activity relationships.

CompoundTarget/ActivityPotency (e.g., IC₅₀, MIC)Reference
General Class:
Halogenated Nicotinic Acid DerivativesAnti-inflammatoryVaries with substitution[7][8]
Substituted Pyridine Carboxylic AcidsAntimicrobialVaries with substitution and microbial strain[9]
Specific Examples (Hypothetical Data for Illustrative Purposes):
This compoundCOX-2 InhibitionIC₅₀ = 0.5 µM-
2-Chloro-5-methylpyridine-3-carboxylic acidCOX-2 InhibitionIC₅₀ = 0.8 µM-
2-Fluoro-5-chloropyridine-3-carboxylic acidAntibacterial (S. aureus)MIC = 16 µg/mL-
2-Chloro-5-chloropyridine-3-carboxylic acidAntibacterial (S. aureus)MIC = 8 µg/mL-

Structure-Activity Relationship (SAR) Insights:

  • Impact of the 2-Halogen: The nature of the halogen at the 2-position can significantly influence binding affinity to the target protein. In some cases, the smaller and more electronegative fluorine atom may form favorable hydrogen bonds or dipole interactions that are not possible with larger halogens. Conversely, the greater lipophilicity of chloro and bromo substituents may enhance membrane permeability and access to intracellular targets.[10] The optimal halogen is therefore target-dependent.

  • Role of the 5-Substituent: The substituent at the 5-position can modulate the electronic properties of the pyridine ring and provide additional steric bulk or points of interaction with the target. A methyl group, as in the parent compound, is a small, lipophilic group that can fill hydrophobic pockets in a binding site. Replacing the methyl group with other substituents, such as a chloro group, will alter the electronic distribution and steric profile, leading to changes in biological activity.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis Protocol for 2-Halo-5-substituted-pyridine-3-carboxylic Acids

This protocol provides a general procedure for the hydrolysis of a 2-halo-5-substituted-pyridine-3-carboxylate ester to the corresponding carboxylic acid.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Dissolve ester in a suitable solvent (e.g., THF, Methanol). B 2. Add an aqueous solution of a base (e.g., NaOH, LiOH). A->B C 3. Stir the mixture at room temperature or with gentle heating. B->C D 4. Monitor the reaction progress by TLC or LC-MS. C->D E 5. Once complete, remove the organic solvent in vacuo. D->E F 6. Acidify the aqueous solution with HCl to precipitate the product. E->F G 7. Filter the solid, wash with cold water, and dry. F->G H 8. Recrystallize from a suitable solvent if necessary. G->H

Caption: Step-by-step protocol for the hydrolysis of a pyridine-3-carboxylate ester.

Detailed Steps:

  • Dissolution: Dissolve the 2-halo-5-substituted-pyridine-3-carboxylate ester (1 equivalent) in a suitable organic solvent (e.g., tetrahydrofuran, methanol).

  • Base Addition: Add an aqueous solution of a suitable base, such as sodium hydroxide or lithium hydroxide (1.5-2.0 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain.

MIC_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Data Analysis A 1. Prepare serial dilutions of test compounds in a 96-well plate. B 2. Prepare a standardized bacterial inoculum. A->B C 3. Inoculate each well with the bacterial suspension. B->C D 4. Include positive (bacteria only) and negative (broth only) controls. C->D E 5. Incubate the plate at 37°C for 18-24 hours. D->E F 6. Visually inspect the wells for bacterial growth (turbidity). E->F G 7. The MIC is the lowest concentration with no visible growth. F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (wells with bacteria and growth medium, but no compound) and a negative control (wells with growth medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually assess the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of this compound and its analogs, highlighting the critical interplay between chemical structure, physicochemical properties, and biological activity. The strategic modification of the halogen at the 2-position and the substituent at the 5-position offers a powerful approach to fine-tune the performance of this versatile scaffold for a range of applications in drug discovery and agrochemical development.

Future research in this area should focus on the synthesis and evaluation of a broader range of analogs to further elucidate the structure-activity relationships for specific biological targets. The development of more efficient and scalable synthetic routes to these compounds will also be crucial for their practical application. Ultimately, a deeper understanding of how subtle structural modifications impact molecular properties will accelerate the discovery of new and improved chemical agents to address unmet needs in medicine and agriculture.

References

Validating the Biological Activity of 2-Fluoro-5-methylpyridine-3-carboxylic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecules that can effectively and selectively target cancer cells remains a paramount objective. Pyridine-based scaffolds have emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the validation of the biological activity of derivatives of 2-Fluoro-5-methylpyridine-3-carboxylic acid , a promising scaffold for the development of new anticancer agents.

Given the nascent stage of research into this specific family of compounds, this guide will provide a comparative framework by contextualizing their potential activity against well-established alternatives, particularly those that target tubulin polymerization. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

For the purpose of this guide, we will use a representative, scientifically plausible derivative, N-(3,4,5-trimethoxyphenyl)-2-fluoro-5-methylpyridine-3-carboxamide , which incorporates the core this compound structure with a 3,4,5-trimethoxyphenyl moiety, a key pharmacophore known for its potent tubulin-inhibiting activity in the combretastatin family of natural products.[1][2]

Comparative Analysis: Positioning Novel Derivatives in the Landscape of Tubulin Inhibitors

A critical first step in evaluating a novel compound is to benchmark its performance against existing agents that share a similar mechanism of action. Diarylpyridines, which share structural similarities with our representative compound, have been extensively studied as inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[3] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

The natural product Combretastatin A-4 (CA-4) is a potent tubulin inhibitor that serves as a gold standard for comparison.[1][2] The following table summarizes the in vitro antiproliferative activity of CA-4 and other representative diarylpyridine-based tubulin inhibitors against various human cancer cell lines. This data provides a crucial benchmark for assessing the potential of novel this compound derivatives.

Compound/AlternativeTarget Cancer Cell LineIC50 (µM)Reference
Combretastatin A-4 (CA-4) HeLa (Cervical Cancer)0.0029 - 0.0081[4]
MCF-7 (Breast Cancer)0.003 - 0.14[3][4]
SGC-7901 (Gastric Cancer)0.003[3]
BFTC 905 (Bladder Cancer)<0.004[5]
TSGH 8301 (Bladder Cancer)<0.004[5]
Diarylpyridine Derivative 10t HeLa (Cervical Cancer)0.19[3]
MCF-7 (Breast Cancer)0.33[3]
SGC-7901 (Gastric Cancer)0.30[3]
Diarylpyridine Derivative 9p HeLa (Cervical Cancer)0.047 - 0.90[6]
MCF-7 (Breast Cancer)0.047 - 0.90[6]
A549 (Lung Cancer)0.047 - 0.90[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the initial biological characterization of novel this compound derivatives.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of a new compound.[7][8]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plates incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4). Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[9]

In Vitro Tubulin Polymerization Assay

To determine if the cytotoxic effect of the novel derivatives is due to interaction with tubulin, a direct in vitro tubulin polymerization assay is essential. This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules.[10] Polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.[11]

Experimental Workflow for Tubulin Polymerization Assay

Tubulin_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization Reaction cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prepare_reagents Prepare tubulin, GTP, and fluorescent reporter add_compounds Add test compound/controls to 384-well plate prepare_reagents->add_compounds initiate_reaction Add tubulin/GTP mix to wells add_compounds->initiate_reaction incubate_37c Incubate at 37°C initiate_reaction->incubate_37c read_fluorescence Measure fluorescence intensity over time incubate_37c->read_fluorescence plot_kinetics Plot fluorescence vs. time read_fluorescence->plot_kinetics determine_inhibition Determine % inhibition and IC50 plot_kinetics->determine_inhibition

Caption: Workflow of the fluorescence-based tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter dye (e.g., DAPI).[11]

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Include a positive control (e.g., Combretastatin A-4 or Nocodazole for inhibition, Paclitaxel for stabilization) and a vehicle control (DMSO).

  • Initiate Polymerization: Add the tubulin/GTP/reporter mix to each well to initiate the polymerization reaction.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.[12]

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the presence of the compound to the controls. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

Cell Cycle Analysis by Flow Cytometry

To confirm that the inhibition of tubulin polymerization leads to cell cycle arrest, flow cytometry analysis of DNA content is performed. This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Treatment & Harvest cluster_fixation Fixation & Staining cluster_analysis Flow Cytometry & Analysis treat_cells Treat cells with test compound harvest_cells Harvest cells (trypsinization) treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_dna Stain DNA with Propidium Iodide (PI) & RNase fix_cells->stain_dna run_flow_cytometer Analyze samples on a flow cytometer stain_dna->run_flow_cytometer quantify_phases Quantify percentage of cells in G0/G1, S, and G2/M phases run_flow_cytometer->quantify_phases

References

A Comparative Spectroscopic Guide to 2-Fluoro-5-methylpyridine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and metabolic stability often lead to enhanced biological activity and improved pharmacokinetic profiles. Among these, 2-Fluoro-5-methylpyridine-3-carboxylic acid stands out as a valuable building block. A comprehensive understanding of its structural features through spectroscopic analysis is crucial for its effective utilization in research and development.

This guide provides a detailed comparative analysis of the spectroscopic data (NMR, IR, and MS) of this compound. Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a predictive analysis based on established spectroscopic principles and will draw direct comparisons with experimentally characterized, structurally related analogs. This approach aims to provide researchers with a robust framework for identifying and characterizing this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique arrangement of substituents on the pyridine ring that dictates its spectroscopic signature. The electron-withdrawing fluorine atom at the 2-position, the electron-donating methyl group at the 5-position, and the carboxylic acid group at the 3-position create a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra.

Chemical Structure:

Figure 1: Structure of this compound.

This guide will compare the spectroscopic features of the target molecule with the following analogs:

  • 2-Chloro-5-methylpyridine-3-carboxylic acid: To illustrate the effect of a different halogen at the 2-position.

  • 5-Methylnicotinic acid: To understand the influence of the fluorine atom by its absence.

  • 2-Fluoronicotinic acid: To isolate the effect of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Rationale
H4~8.0-8.2dJ(H4,H6) ≈ 2-3 HzDeshielded by the adjacent carboxylic acid and the nitrogen atom.
H6~7.8-8.0dJ(H6,H4) ≈ 2-3 Hz, J(H6,F) ≈ 4-6 HzInfluenced by the adjacent nitrogen and coupled to the fluorine at the 2-position.
-CH₃~2.4-2.6s-Typical chemical shift for a methyl group on an aromatic ring.
-COOH>10br s-Highly deshielded and often broad due to hydrogen bonding and exchange.
Comparative ¹H NMR Data
Compound H4 (ppm) H6 (ppm) -CH₃ (ppm) Reference
2-Chloro-5-methylpyridine-3-carboxylic acid 8.0 (d, J = 2.53 Hz)7.6 (d, J = 2.53 Hz)2.2 (s)[1]
5-Methylnicotinic acid ~8.9 (s)~8.1 (s)~2.4 (s)Predicted
2-Fluoronicotinic acid ~8.4 (dd)~7.4 (m)-Predicted

Note: Predicted values are based on standard additive models and comparison with similar structures.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).

Carbon Predicted Chemical Shift (ppm) Predicted ¹JCF (Hz) Rationale
C2~160-165~230-250Directly attached to fluorine, resulting in a large downfield shift and a large C-F coupling.
C3~120-125Attached to the carboxylic acid group.
C4~140-145Deshielded by the nitrogen atom.
C5~135-140Attached to the methyl group.
C6~145-150Adjacent to the nitrogen and influenced by the fluorine at C2.
-COOH~165-170Typical chemical shift for a carboxylic acid carbon.
-CH₃~18-22Typical chemical shift for a methyl group on an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Spectrum of this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)3300-2500Broad, StrongStretching
C-H (Aromatic)3100-3000MediumStretching
C-H (Aliphatic)2980-2850MediumStretching
C=O (Carboxylic Acid)1730-1700StrongStretching
C=C, C=N (Aromatic Ring)1600-1450Medium-StrongStretching
C-F1250-1000StrongStretching

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding. The C=O stretch is also a prominent and easily identifiable band.

Comparative IR Data

A study on the infrared spectra of pyridine carboxylic acids shows characteristic broad absorption bands with peaks around 2450 cm⁻¹ and 1900 cm⁻¹.[2] Absorptions for O-H in-plane deformation and C-O stretching are typically found between 1340-1300 cm⁻¹ and 1310-1260 cm⁻¹, respectively.[2] For 2-Fluoronicotinic acid, an ATR-IR spectrum is available in the PubChem database, which can serve as a valuable reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 155, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of -OH (M-17): A peak at m/z = 138 due to the loss of a hydroxyl radical.

    • Loss of -COOH (M-45): A significant peak at m/z = 110, corresponding to the loss of the carboxylic acid group. This 2-fluoro-5-methylpyridinyl cation would be a prominent fragment.

    • Loss of CO from the (M-OH) fragment: A peak at m/z = 110.

M [C₇H₆FNO₂]⁺˙ m/z = 155 M_minus_OH [C₇H₅FNO]⁺ m/z = 138 M->M_minus_OH - •OH M_minus_COOH [C₆H₆FN]⁺ m/z = 110 M->M_minus_COOH - •COOH M_minus_OH_minus_CO [C₆H₅FN]⁺˙ m/z = 110 M_minus_OH->M_minus_OH_minus_CO - CO

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (if the compound is sufficiently volatile).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

This guide provides a predictive and comparative overview of the key spectroscopic features of this compound. By understanding the influence of each substituent on the spectroscopic data and comparing it with known analogs, researchers can confidently identify and characterize this important molecule, even in the absence of a published reference spectrum. The provided protocols offer a starting point for obtaining high-quality experimental data. As with any analytical endeavor, a multi-technique approach is recommended for unambiguous structure confirmation.

References

A Comparative Guide to the Biological Efficacy of 2-Fluoro-5-methylpyridine-3-carboxylic acid and Other Heterocyclic Carboxylic Acids in Agrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of agrochemical research, the quest for more potent, selective, and environmentally benign active ingredients is paramount. Among the myriad of scaffolds explored, heterocyclic carboxylic acids have emerged as a cornerstone in the development of modern herbicides. This guide provides an in-depth technical comparison of the biological efficacy of 2-Fluoro-5-methylpyridine-3-carboxylic acid against other significant heterocyclic carboxylic acids, offering insights for researchers, scientists, and professionals in drug and agrochemical development.

Introduction: The Significance of the Pyridine Carboxylic Acid Scaffold

Pyridine carboxylic acids represent a critical class of herbicides that function as synthetic auxins.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and abnormal plant growth, which ultimately results in the death of susceptible weed species.[1] Commercially successful herbicides such as picloram, clopyralid, and aminopyralid have validated the utility of the pyridine carboxylic acid core in effective weed management.[3] The biological activity of these molecules is highly dependent on the substitution pattern on the pyridine ring, making it a fertile ground for structural modification and optimization.

The introduction of a fluorine atom into a pyridine ring can significantly enhance the biological and physicochemical properties of the resulting compound. Fluorination is a widely used strategy in medicinal and agrochemical chemistry to improve factors such as metabolic stability, binding affinity to target proteins, and lipophilicity, which can lead to increased efficacy and a more favorable pharmacokinetic profile.

This guide will focus on the herbicidal properties of this compound, a representative fluorinated pyridine carboxylic acid, and compare its potential efficacy with other key heterocyclic carboxylic acids used in agriculture.

Comparative Biological Efficacy: A Data-Driven Analysis

Compound Heterocyclic Class Target Weed Species Efficacy (GR₅₀ in g a.i./ha) Reference
This compound Fluorinated Pyridine Carboxylic AcidBroadleaf Weeds (e.g., Kochia scoparia, Amaranthus retroflexus)Estimated 50-150Inferred from[4][5]
PicloramPyridine Carboxylic AcidBroadleaf Weeds, Woody Plants100-280[3]
ClopyralidPyridine Carboxylic AcidBroadleaf Weeds (esp. Asteraceae)70-140[3]
AminopyralidPyridine Carboxylic AcidBroadleaf Weeds5-30[3]
AminocyclopyrachlorPyrimidine Carboxylic AcidBroadleaf Weeds, Woody Plants20-100[6]
QuincloracQuinoline Carboxylic AcidGrasses and Broadleaf Weeds140-560

Note: GR₅₀ (Growth Reduction 50%) values are approximate and can vary based on environmental conditions and weed biotype. The efficacy of this compound is an educated estimation.

The data suggests that pyridine and pyrimidine carboxylic acids are highly potent against broadleaf weeds. The introduction of a fluorine atom, as in this compound, is anticipated to enhance its intrinsic herbicidal activity and potentially broaden its weed control spectrum compared to its non-fluorinated counterparts.

Mechanism of Action: Synthetic Auxin Herbicides

The primary mode of action for pyridine carboxylic acid herbicides is the disruption of normal plant growth by mimicking the plant hormone auxin.[1] This process is initiated by the binding of the herbicide to auxin receptors, primarily the F-box proteins such as TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-box).

Synthetic_Auxin_MoA cluster_plant_cell Plant Cell Herbicide Pyridine Carboxylic Acid Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Herbicide->Receptor Binds to SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Undergoes ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Ubiquitination->Proteasome Sent to Degradation Degradation Proteasome->Degradation Degradation->ARF Relieves Repression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Abnormal_Growth Abnormal Growth & Plant Death Gene_Expression->Abnormal_Growth Leads to

Caption: Mechanism of action of synthetic auxin herbicides.

This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin response genes, resulting in epinastic growth, twisting of stems and petioles, and ultimately, plant death.[2]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the biological efficacy of novel herbicidal compounds, standardized bioassays are essential. Below are detailed protocols for pre- and post-emergence herbicidal testing.

Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on weed emergence when applied to the soil before the weeds have sprouted.

Materials:

  • Test compound (e.g., this compound)

  • Acetone (for stock solution)

  • Tween-20 (surfactant)

  • Pots or flats filled with sterilized potting soil

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Kochia scoparia)

  • Controlled environment growth chamber or greenhouse

  • Laboratory sprayer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in acetone.

  • Test Solution Preparation: Prepare a series of dilutions of the stock solution in water containing 0.5% (v/v) Tween-20 to achieve the desired application rates.

  • Sowing: Sow seeds of the target weed species at a uniform depth in the pots.

  • Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume. Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide with a similar mode of action).

  • Incubation: Place the treated pots in a growth chamber with controlled temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings. Calculate the GR₅₀ value.

Pre_Emergence_Workflow Start Start Prep_Solutions Prepare Test Solutions Start->Prep_Solutions Apply_Herbicide Apply Herbicide to Soil Surface Prep_Solutions->Apply_Herbicide Sow_Seeds Sow Weed Seeds in Pots Sow_Seeds->Apply_Herbicide Incubate Incubate in Growth Chamber Apply_Herbicide->Incubate Evaluate Evaluate Weed Emergence & Growth Incubate->Evaluate End End Evaluate->End

Caption: Workflow for pre-emergence herbicidal assay.

Post-Emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on weeds that have already emerged from the soil.

Materials:

  • Same as for the pre-emergence assay.

  • Healthy, uniformly grown weed seedlings at the 2-4 leaf stage.

Procedure:

  • Plant Preparation: Grow weed seedlings in pots until they reach the 2-4 leaf stage.

  • Test Solution Preparation: Prepare test solutions as described for the pre-emergence assay.

  • Application: Apply the test solutions evenly to the foliage of the weed seedlings using a laboratory sprayer. Ensure complete coverage.

  • Incubation: Return the treated plants to the growth chamber.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of plant injury (e.g., chlorosis, necrosis, stunting). Calculate the ED₅₀ (Effective Dose 50%) or GR₅₀ value.

Post_Emergence_Workflow Start Start Grow_Seedlings Grow Weed Seedlings to 2-4 Leaf Stage Start->Grow_Seedlings Apply_Herbicide Apply Herbicide to Foliage Grow_Seedlings->Apply_Herbicide Prep_Solutions Prepare Test Solutions Prep_Solutions->Apply_Herbicide Incubate Incubate in Growth Chamber Apply_Herbicide->Incubate Evaluate Evaluate Plant Injury & Growth Incubate->Evaluate End End Evaluate->End

Caption: Workflow for post-emergence herbicidal assay.

Conclusion and Future Directions

This compound represents a promising scaffold within the broader class of synthetic auxin herbicides. Based on established SAR, the presence of the fluorine and methyl groups is expected to confer high herbicidal efficacy, potentially surpassing that of some non-fluorinated analogs. Its primary mode of action is anticipated to be the disruption of auxin signaling, a well-validated target for weed control.

To definitively establish the biological efficacy of this compound, direct comparative studies against a panel of commercially available heterocyclic herbicides are necessary. Such studies, employing the standardized protocols outlined in this guide, would provide the quantitative data needed to fully assess its potential as a novel agrochemical. Future research should also focus on its weed spectrum, crop selectivity, and environmental fate to build a comprehensive profile for this promising molecule.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-5-methylpyridine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and methyl substituents at the 2- and 5-positions, respectively, creates a unique chemical space for the development of highly selective and potent drug candidates. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-fluoro-5-methylpyridine-3-carboxylic acid analogs, offering insights into the rational design of next-generation inhibitors for various biological targets.

The Core Scaffold: this compound

The this compound moiety presents several key features that are crucial for its biological activity. The pyridine ring, an electron-deficient aromatic system, can participate in π-π stacking and hydrogen bonding interactions within protein binding sites. The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bond or salt bridge interactions with receptor targets.[1] The fluorine atom at the 2-position can significantly modulate the electronic properties of the pyridine ring and can form favorable interactions with protein residues. The methyl group at the 5-position provides a handle for further structural modifications and can influence the compound's lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs can be finely tuned by systematic modifications at various positions of the pyridine ring and the carboxylic acid group. Understanding these SAR trends is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Modifications of the Carboxylic Acid Group

The carboxylic acid is often essential for potent biological activity, typically acting as a key hydrogen bond donor or forming ionic interactions with basic residues in the target protein.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide can significantly impact activity. While in some cases this may lead to a loss of potency due to the removal of a critical interaction point, in other scenarios, these derivatives can act as prodrugs, improving cell permeability and metabolic stability. For instance, in a series of pyrazolopyrimidines, esterification of the carboxylic acid led to a complete loss of biological activity, highlighting the importance of the free acid for interaction with the target.[1]

Modifications of the Pyridine Ring

Substitutions on the pyridine ring, particularly at the 5-position, offer a rich avenue for SAR exploration.

  • Alkyl and Aryl Substitutions at the 5-Position: The methyl group at the 5-position of the lead scaffold can be replaced with a variety of other groups to probe the steric and electronic requirements of the binding pocket. Larger alkyl or aryl groups can enhance van der Waals interactions and improve potency, provided they fit within the geometric constraints of the active site.

  • Introduction of Halogens: Halogen atoms, such as chlorine or bromine, at the 5-position can introduce additional interactions and modulate the overall electronic character of the molecule. The specific effect of a halogen will depend on its position and the nature of the binding pocket.

Case Study: Pyridine-3-Carboxylic Acid Derivatives as Dual Anti-inflammatory and Anti-hyperglycemic Agents

A recent study on novel pyridine-3-carboxylic acid derivatives provides valuable insights into the SAR of this scaffold, albeit without the specific 2-fluoro-5-methyl substitution pattern.[2][3] These compounds were evaluated for their inhibitory activity against α-amylase, an enzyme relevant to type 2 diabetes, and for their anti-inflammatory properties.

Key Findings:

  • Role of the Carboxylic Acid: The carboxylic acid was converted to various ester and amide derivatives. The resulting biological activity was highly dependent on the nature of the substituent.

  • Impact of Substituents on the Phenyl Ring: In a series of phenyl nicotinate derivatives, the substitution pattern on the phenyl ring had a profound effect on the α-amylase inhibitory activity.

Table 1: α-Amylase Inhibitory Activity of Selected Pyridine-3-Carboxylic Acid Analogs [2][3]

CompoundR Group (Modification of Carboxylic Acid)α-Amylase IC50 (µg/mL)
Acarbose (Control) -1.273 ± 0.12
Analog 1 2-Methoxy-4-(3-methoxy-3-oxoprop-1-en-1-yl)phenyl1.324 ± 0.17
Analog 2 3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl1.412 ± 0.11
Analog 3 N-(6-ethoxybenzothiazol-2-yl)amino1.516 ± 0.14

The data suggests that specific ester and amide functionalities are well-tolerated and can lead to potent α-amylase inhibition.

Experimental Protocols

General Synthesis of Pyridine-3-Carboxamide Derivatives

The synthesis of amide analogs from the parent carboxylic acid is a common and straightforward chemical transformation.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: The this compound is treated with a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in an appropriate aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Addition of the Amine: The desired amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then typically diluted with an organic solvent and washed with aqueous solutions to remove unreacted reagents and byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired amide.

In Vitro α-Amylase Inhibition Assay

The following protocol is a representative example for evaluating the inhibitory activity of compounds against α-amylase.[2][3]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in phosphate buffer

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

Procedure:

  • A solution of α-amylase is pre-incubated with the test compound at various concentrations for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

  • The enzymatic reaction is initiated by the addition of the starch solution.

  • The reaction is allowed to proceed for a set time (e.g., 15 minutes) and then stopped by the addition of the DNSA reagent.

  • The reaction mixture is heated in a boiling water bath to allow for color development.

  • After cooling to room temperature, the absorbance of the solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the test compound wells with the control wells (containing enzyme and substrate but no inhibitor).

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate key relationships and processes.

SAR_Concepts cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Scaffold 2-Fluoro-5-methyl- pyridine-3-carboxylic acid R1 Carboxylic Acid (Position 3) Scaffold->R1 Modify R2 Pyridine Ring (e.g., Position 5) Scaffold->R2 Modify Potency Potency (e.g., IC50) R1->Potency Selectivity Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Potency R2->Selectivity R2->PK

Caption: Key modification points on the core scaffold and their impact on biological outcomes.

Assay_Workflow A 1. Pre-incubation: Enzyme + Inhibitor B 2. Reaction Initiation: Add Substrate (Starch) A->B C 3. Reaction Quenching: Add DNSA Reagent B->C D 4. Color Development: Heat C->D E 5. Measurement: Read Absorbance D->E F 6. Analysis: Calculate % Inhibition & IC50 E->F

Caption: Workflow for a typical in vitro α-amylase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationships by modifying the carboxylic acid functionality and the substituents on the pyridine ring is crucial for optimizing the desired biological activity and drug-like properties. Future research in this area should focus on synthesizing and evaluating a diverse library of analogs against a panel of relevant biological targets to unlock the full therapeutic potential of this versatile chemical scaffold. The integration of computational modeling and structural biology will further aid in the rational design of more potent and selective inhibitors.

References

The Strategic Advantage of 2-Fluoro-5-methylpyridine-3-carboxylic acid in Modern Drug Discovery and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Advanced Researcher

In the landscape of contemporary medicinal and agricultural chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—render fluorinated heterocycles particularly valuable. Among these, 2-Fluoro-5-methylpyridine-3-carboxylic acid stands out as a pivotal building block, offering a unique combination of features for the synthesis of complex, high-value molecules. This guide provides an in-depth comparison of its applications and performance attributes, grounded in peer-reviewed literature and patent filings, to inform its strategic deployment in research and development.

The Unseen Power of a Single Fluorine Atom: A Comparative Overview

The decision to employ a fluorinated building block like this compound over its non-fluorinated or chloro-substituted counterparts is a critical design choice. The presence of the fluorine atom at the 2-position of the pyridine ring profoundly influences the molecule's electronic and steric properties, which in turn translates to tangible benefits in the final active ingredient.

Comparison with Non-Fluorinated Pyridine-3-carboxylic Acids

The primary advantage of the fluoro-substitution lies in its ability to modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. This fine-tuning of pKa can be critical for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block sites of metabolic attack, leading to an increased half-life of the resulting drug molecule.

Comparison with Chloro-Substituted Pyridine-3-carboxylic Acids

While both fluorine and chlorine are halogens, their effects on a molecule can be markedly different. A comparative analysis of fluorine and chlorine as bioisosteric substituents in drug design reveals that fluorinated compounds often exhibit higher aqueous solubility compared to their chlorinated analogs[1]. This can be a significant advantage in developing orally bioavailable drugs. Moreover, fluorinated compounds tend to have lower toxicity compared to their chlorinated counterparts[1]. The smaller size of the fluorine atom compared to chlorine also results in less steric hindrance, allowing for more precise interactions with biological targets.

Core Applications in Pharmaceutical and Agrochemical Synthesis

While peer-reviewed studies focusing specifically on the end-product applications of this compound are not abundant, its value as a key intermediate is extensively demonstrated in the patent literature for both pharmaceutical and agrochemical development.

Pharmaceutical Applications: A Gateway to Novel Therapeutics

Fluorinated pyridine carboxylic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. For instance, the structurally related 2,6-dichloro-5-fluoronicotinic acid is a key precursor for naphthyridine-based antibacterial agents[2]. This highlights the utility of the fluorinated pyridine scaffold in developing new treatments for infectious diseases.

Furthermore, patent literature discloses the use of 5-methylpyridine-3-carboxylic acid derivatives in the development of farnesoid X receptor (FXR) modulators, which are promising therapeutic targets for metabolic and inflammatory diseases[1]. The incorporation of a fluorine atom, as in this compound, is a logical next step in the optimization of such compounds to enhance their drug-like properties.

Agrochemical Applications: Enhancing Crop Protection

The utility of pyridine carboxylic acids extends to the agrochemical sector. Patents describe the use of these compounds in the development of synergistic herbicidal and insecticidal compositions[3]. The introduction of fluorine can lead to products with improved efficacy, better crop safety, and a more favorable environmental profile.

Experimental Protocols: Synthesis of Fluorinated Pyridine Carboxylic Acids

The synthesis of fluorinated pyridine carboxylic acids often involves multi-step processes. A representative, albeit general, synthetic pathway for a related compound, 2,6-dichloro-5-fluoronicotinic acid, is detailed in the patent literature and provides a valuable template for researchers working with similar structures[2].

Protocol: Synthesis of a Dichloro-Fluoro-Nicotinic Acid Derivative

  • Condensation: React ethyl fluoroacetate with ethyl formate in the presence of a strong base like sodium methoxide to form the enolate of OHCCHFCO₂Et. The reaction is exothermic and should be maintained at a controlled temperature (e.g., below 30°C)[2].

  • Cyclization: Add cyanoacetamide to the reaction mixture to form 2,6-dihydroxy-3-cyano-5-fluoropyridine[2].

  • Chlorination: Treat the dihydroxy pyridine derivative with a chlorinating agent, such as a mixture of phosphorus oxychloride and phosphorus pentachloride, to yield 2,6-dichloro-3-cyano-5-fluoropyridine[2].

  • Hydrolysis: Hydrolyze the cyano group to a carboxylic acid using a strong acid like sulfuric acid to obtain the final product, 2,6-dichloro-5-fluoronicotinic acid[2].

Rationale for Experimental Choices: The choice of strong base in the initial condensation is crucial for efficient enolate formation. The use of a robust chlorinating agent is necessary to replace the hydroxyl groups on the pyridine ring. The final hydrolysis step requires harsh conditions to convert the stable cyano group to a carboxylic acid.

Visualizing the Synthetic Pathway and Molecular Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic pathway and the key molecular features of this compound.

G cluster_synthesis Generalized Synthetic Pathway Starting Materials Starting Materials Intermediate_1 Fluorinated Pyridine Intermediate Starting Materials->Intermediate_1 Multi-step Synthesis Final_Product This compound Intermediate_1->Final_Product Functional Group Transformation

Caption: Generalized synthetic workflow for this compound.

G cluster_molecule Key Molecular Features Molecule 2-Fluoro-5-methyl- pyridine-3-carboxylic acid Fluorine Fluorine Atom (Position 2) Molecule->Fluorine e- withdrawing, metabolic shield Methyl Methyl Group (Position 5) Molecule->Methyl Modulates lipophilicity Carboxylic_Acid Carboxylic Acid (Position 3) Molecule->Carboxylic_Acid H-bonding, conjugation Pyridine_Ring Pyridine Ring Molecule->Pyridine_Ring Aromatic core, scaffold

Caption: Key structural features of this compound.

Conclusion: A Strategic Asset for Innovation

While direct, head-to-head comparative studies on the final applications of this compound are emerging, its strategic value as a fluorinated building block is undeniable. The judicious incorporation of this molecule into synthetic workflows provides a powerful tool to modulate the physicochemical and biological properties of target compounds. For researchers and drug development professionals, understanding the nuanced advantages of this and similar fluorinated intermediates is key to designing the next generation of highly effective and safe pharmaceuticals and agrochemicals.

References

comparing the synthetic routes to different fluorinated nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Routes of Fluorinated Nicotinic Acids for Pharmaceutical Research

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Nicotinic acid and its derivatives, vital components in numerous pharmaceuticals, are prime scaffolds for such fluorination strategies.[4] However, the synthesis of regiochemically pure fluorinated nicotinic acids presents significant challenges due to the electronic nature of the pyridine ring.[5][6]

This guide provides a comparative analysis of the principal synthetic routes to various fluorinated nicotinic acid isomers. We will move beyond simple procedural lists to explore the underlying chemical logic, helping researchers select the optimal strategy based on the desired isomer, available starting materials, and scalability requirements.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated nicotinic acids can be broadly categorized into four main approaches: Nucleophilic Aromatic Substitution (SNAr), oxidation of fluorinated precursors, construction of the ring from fluorinated building blocks, and direct C-H fluorination. Each strategy offers distinct advantages and is suited for different target isomers.

Synthetic_Strategies cluster_start cluster_methods cluster_products Start_Halo Halonicotinic Acids Method_SNAr Nucleophilic Aromatic Substitution (SNAr) Start_Halo->Method_SNAr Halex Reaction Start_F_Het Fluorinated Pyridines/ Quinolines Method_Ox Oxidation of Precursors Start_F_Het->Method_Ox C-H Oxidation Start_Acyclic Acyclic Fluoro-Reagents Method_Build Building Block (Ring Synthesis) Start_Acyclic->Method_Build Ring Cyclization Start_Pyridine Nicotinic Acid/ Derivatives Method_CHF Direct C-H Fluorination Start_Pyridine->Method_CHF Late-Stage Functionalization Prod_6F 6-Fluoronicotinic Acid Method_SNAr->Prod_6F Prod_2F 2-Fluoronicotinic Acid Method_SNAr->Prod_2F Method_Ox->Prod_6F Prod_5F 5-Fluoronicotinic Acid Method_Ox->Prod_5F Method_Build->Prod_5F Prod_Multi Di/Trifluoro Derivatives Method_Build->Prod_Multi Method_CHF->Prod_5F Method_CHF->Prod_2F

Caption: Overview of primary synthetic strategies for fluorinated nicotinic acids.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most common and industrially viable method, particularly for synthesizing 2- and 6-fluoronicotinic acids. The strategy relies on the displacement of a leaving group (typically chloro or bromo) by a nucleophilic fluoride source.

  • Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the positions ortho and para to them (positions 2, 4, and 6) for nucleophilic attack. This makes halogens at the 2- and 6-positions excellent leaving groups for SNAr.

  • Reagents: Anhydrous fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) are standard, often used in high-boiling polar aprotic solvents (e.g., DMSO, sulfolane).[7][8] The use of phase-transfer catalysts can sometimes improve reactivity and allow for milder conditions.[8]

  • Application: The synthesis of 6-fluoronicotinic acid often starts from 6-chloronicotinic acid or its esters.[9] A modern variation involves a Grignard exchange on a di-brominated pyridine, followed by esterification and a fluorination reaction with tetramethylammonium fluoride.[10]

SNAr_Pathway cluster_main SNAr Pathway for 6-Fluoronicotinic Acid Start 6-Chloronicotinic Acid (or Ester) Intermediate Meisenheimer Complex (Activated Intermediate) Start->Intermediate Nucleophilic attack by F⁻ (e.g., KF, DMSO, Heat) Product 6-Fluoronicotinic Acid (or Ester) Intermediate->Product Elimination of Cl⁻ Reagents Fluoride Source (KF, CsF) Reagents->Intermediate

Caption: Generalized SNAr pathway for the synthesis of 6-fluoronicotinic acid.

Oxidation of Fluorinated Precursors

This approach is particularly effective for isomers where SNAr is not feasible, such as 5-fluoronicotinic acid. The core principle is to start with a stable, fluorinated pyridine or quinoline bearing an oxidizable group (like a methyl or fused benzene ring) at the desired position, which is then converted to a carboxylic acid.

  • Causality: The C-F bond is highly stable, and the fluorine atom is deactivating, making direct fluorination at the 5-position (meta to the nitrogen) very difficult.[5] Therefore, installing the fluorine first on a more complex scaffold and then tailoring the side chains is a more effective strategy.

  • Reagents: Strong oxidizing agents are required. Potassium permanganate (KMnO₄) is commonly used for oxidizing alkyl side chains.[11][12] For synthesizing 5-fluoronicotinic acid, a powerful method involves the oxidation of 3-fluoroquinoline with agents like hydrogen peroxide in the presence of a copper salt, followed by decarboxylation.[13]

  • Application: This is the classical and most cited route to 5-fluoronicotinic acid.[12][13] The synthesis of 6-fluoronicotinic acid from 2-fluoro-5-methylpyridine is another prominent example.[11]

Building Block Approach (Ring Synthesis)

For complex or polysubstituted fluorinated nicotinic acids, it can be more efficient to construct the pyridine ring from smaller, pre-fluorinated acyclic molecules. This method offers high control over the final substitution pattern.

  • Causality: This bottom-up approach avoids the regioselectivity issues inherent in substituting a pre-formed pyridine ring. By choosing the correct fluorinated starting materials, the position of the fluorine atom is unequivocally defined from the outset.

  • Reagents: The synthesis of 2,6-dichloro-5-fluoronicotinic acid, for example, starts with ethyl fluoroacetate, which undergoes condensation and cyclization reactions to form the dihydroxynicotinate ester, which is subsequently chlorinated.

  • Application: This strategy is ideal for producing highly functionalized derivatives like 2,6-dichloro-5-fluoronicotinic acid, a valuable intermediate. It is also central to creating derivatives with trifluoromethyl groups.[14][15]

Direct C-H Fluorination

This represents the cutting edge of fluorination chemistry, aiming to replace a C-H bond directly with a C-F bond on the nicotinic acid scaffold. It is a highly atom-economical approach, ideal for late-stage functionalization.[5][16]

  • Causality: These reactions typically involve powerful electrophilic fluorinating agents or transition metal catalysis to activate the otherwise inert C-H bond.[17][18][19] Regioselectivity is the paramount challenge.

  • Reagents: Electrophilic reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are common.[5][18][20] Recent advances have utilized silver(II) fluoride (AgF₂) for highly selective fluorination at the 2-position (alpha to the nitrogen).[17][21] A novel strategy for achieving the difficult meta-fluorination (5-position) involves the temporary formation of Zincke imine intermediates.[5]

  • Application: While often challenging to implement on a large scale, direct C-H fluorination is invaluable in drug discovery for rapidly generating analogs of a lead compound. The ability to directly fluorinate a complex, late-stage intermediate without a complete re-synthesis is a significant advantage.[16]

Data Summary: Comparison of Synthetic Routes

Strategy Target Isomer(s) Typical Starting Materials Key Reagents Advantages Disadvantages
SNAr 2-Fluoro, 6-Fluoro2- or 6-Halonicotinic acidsKF, CsF, TBAF, DMSOScalable, reliable, cost-effectiveLimited to activated positions (2, 6), harsh conditions may be needed.
Oxidation 5-Fluoro, 6-Fluoro3-Fluoroquinoline, 5-Fluoro-3-methylpyridine, 2-Fluoro-5-methylpyridineKMnO₄, H₂O₂/Cu²⁺Excellent for 5-isomer, unambiguous regiochemistryRequires strong oxidants, can have moderate yields, multi-step.
Building Block 5-Fluoro, PolysubstitutedEthyl fluoroacetate, fluorinated precursorsNaOMe, POCl₃High control over substitution, good for complex targetsLonger synthetic sequence, may require specialized starting materials.[14]
Direct C-H Fluorination 2-Fluoro, 5-FluoroNicotinic acid derivativesAgF₂, Selectfluor, NFSILate-stage functionalization, atom economyRegioselectivity challenges, expensive reagents, may have low yields.[5][17]

Detailed Experimental Protocols

The following protocols are representative examples of the main synthetic strategies discussed.

Protocol 1: Synthesis of 6-Fluoronicotinic Acid via Oxidation[11]

This protocol details the potassium permanganate oxidation of 2-fluoro-5-methylpyridine.

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.

  • Reagent Addition: Begin stirring the suspension and add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol) sequentially.

  • Reaction: Heat the mixture in an oil bath to 95°C and maintain for 5 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup (Hot Filtration): While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. This hot filtration is critical, as the product can co-precipitate with MnO₂ upon cooling. Collect the filtrate.

  • Acidification & Isolation: Allow the filtrate to cool to room temperature. Adjust the pH to 2-4 with concentrated hydrochloric acid, which will cause the product to precipitate as a solid.

  • Purification: Collect the solid by filtration. The remaining aqueous layer can be extracted with dichloromethane to recover any dissolved product. Combine the solid and the residue from the evaporated extracts to yield the final product, 6-fluoronicotinic acid.

Protocol 2: Synthesis of 5-Fluoronicotinic Acid via Oxidation and Decarboxylation[13]

This two-step process starts from 3-fluoroquinoline and is a classic route to the 5-fluoro isomer.

  • Step 1: Oxidation to 5-Fluoroquinolinic Acid:

    • The oxidation of 3-fluoroquinoline is carried out using an oxidizing agent that provides nascent oxygen, such as hydrogen peroxide in the presence of a copper salt (e.g., copper acetate) in an acetic acid solvent.[13]

    • The product, 5-fluoroquinolinic acid, often precipitates as its copper salt, allowing for easy isolation from the reaction mixture.

    • The free acid can be liberated from its salt by treatment with an acid like ethanolic hydrogen chloride.[13]

  • Step 2: Decarboxylation:

    • The purified 5-fluoroquinolinic acid is heated to approximately 150-220°C.

    • At this temperature, the carboxylic acid group at the 2-position is selectively removed, yielding the final 5-fluoronicotinic acid. The reaction is typically neat (without solvent) or in a high-boiling solvent.[13]

Fluoroquinoline_Oxidation node1 3-Fluoroquinoline Start node2 5-Fluoroquinolinic Acid Intermediate node1->node2 Oxidation (H₂O₂ / Cu²⁺) node3 5-Fluoronicotinic Acid Product node2->node3 Decarboxylation (Heat, ~200°C)

Caption: Workflow for the synthesis of 5-fluoronicotinic acid from 3-fluoroquinoline.

Conclusion

The synthesis of fluorinated nicotinic acids is a field rich with diverse methodologies. For large-scale production of 2- and 6-fluoro isomers, traditional SNAr reactions remain the workhorse due to their reliability and cost-effectiveness. The synthesis of the 5-fluoro isomer is dominated by oxidation strategies starting from more complex fluorinated heterocycles, a testament to the challenge of meta-functionalization. For highly substituted or novel derivatives, building block approaches offer unparalleled control, while direct C-H fluorination provides a powerful, albeit often complex, tool for late-stage diversification in drug discovery programs. The choice of synthetic route is therefore a strategic decision, balancing factors of regioselectivity, scalability, cost, and the specific structural requirements of the final molecule.

References

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-5-methylpyridine-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Disposal Directives

Hazard ProfilePersonal Protective Equipment (PPE)Primary Disposal Method
Skin, eye, and respiratory irritantNitrile gloves, chemical safety goggles, face shield, lab coat, respiratory protection (if ventilation is inadequate)Incineration in a licensed facility equipped with an afterburner and flue gas scrubber.

This guide provides a detailed protocol for the safe and compliant disposal of 2-Fluoro-5-methylpyridine-3-carboxylic acid (CAS No. 1042986-00-4), a compound frequently utilized in pharmaceutical and chemical research. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. According to safety data for structurally similar compounds, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a thorough risk assessment must be conducted before handling and disposal.

Key Hazards:

  • Skin Irritant (H315): Causes skin irritation upon contact[1].

  • Eye Irritant (H319): Causes serious eye irritation[1].

  • Respiratory Irritant (STOT SE 3, H335): May cause respiratory irritation if inhaled[1].

Understanding these hazards is fundamental to selecting the appropriate personal protective equipment and implementing safe handling practices to minimize exposure during the disposal process.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to initiating any disposal procedures, it is mandatory to be outfitted with the appropriate PPE.

  • Hand Protection: Wear protective gloves, such as nitrile gloves[1].

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes[1].

  • Skin and Body Protection: A lab coat or other suitable protective clothing is required[1].

  • Respiratory Protection: In situations of inadequate ventilation or when dealing with dust, respiratory protection should be worn[1].

Safe handling practices are paramount. Always work in a well-ventilated area, preferably within a chemical fume hood[1]. Avoid generating dust and direct contact with the skin and eyes. Do not eat, drink, or smoke in the handling area[1].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure personnel safety.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area[1].

  • Ventilate: Ensure the area is well-ventilated[1].

  • Containment: If it is safe to do so, prevent further spreading of the material[1]. For liquid spills, create a dike around the spill using an inert absorbent material[2][3].

  • Absorption (for liquid spills): Use a non-combustible absorbent material like vermiculite or sand to absorb the spilled liquid.

  • Collection (for solid spills): Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal, minimizing dust generation[1].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Waste Disposal: The container with the spilled material and cleanup debris must be sealed, properly labeled, and disposed of as hazardous waste according to institutional and local regulations.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is high-temperature incineration. This method is effective in destroying the chemical structure, mitigating its hazardous properties.

Protocol for Disposal:

  • Waste Collection:

    • Collect waste this compound in a dedicated, clearly labeled, and leak-proof container.

    • Ensure the container is compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number "1042986-00-4".

    • Indicate the associated hazards (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area[1].

    • Keep it away from incompatible materials, such as strong oxidizing agents[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) or detailed information about the chemical's hazards.

  • Incineration:

    • The designated disposal facility will incinerate the waste in a specialized furnace equipped with an afterburner and a flue gas scrubber[1]. This ensures the complete destruction of the compound and the removal of any harmful combustion byproducts before release into the atmosphere.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Event A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D Seal Container E Contact EHS or Licensed Contractor D->E Schedule Pickup F Transport to Authorized Facility E->F G High-Temperature Incineration with Afterburner & Scrubber F->G Spill Spill Occurs Spill_PPE Don Emergency PPE Spill->Spill_PPE Contain Contain & Absorb/Sweep Spill_PPE->Contain Collect_Spill Collect in Labeled Hazardous Waste Container Contain->Collect_Spill Collect_Spill->D Segregate & Store

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-methylpyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-methylpyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.